2,5-Di-tert-butylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZVULQVCUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064046 | |
| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
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Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-45-6 | |
| Record name | 2,5-Di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Di-tert-butylphenol | |
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| Record name | 2,5-Di-tert-butylphenol | |
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| Record name | Phenol, 2,5-bis(1,1-dimethylethyl)- | |
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| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
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| Record name | 2,5-di-tert-butylphenol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.039 | |
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| Record name | 2,5-DI-TERT-BUTYLPHENOL | |
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Foundational & Exploratory
2,5-Di-tert-butylphenol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological roles of 2,5-Di-tert-butylphenol (2,5-DTBP), an alkylated phenol (B47542) of interest in various industrial and research applications.
Core Chemical and Physical Properties
This compound is an organic compound characterized by a phenol ring substituted with two tert-butyl groups at the 2 and 5 positions. These bulky alkyl groups impart significant steric hindrance and lipophilicity, influencing the molecule's reactivity, stability, and solubility.[1] It typically appears as a white to light yellow solid at room temperature.[1]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,5-bis(1,1-dimethylethyl)phenol | - |
| Synonyms | Phenol, 2,5-di-tert-butyl-; 2,5-DTBP | [1] |
| CAS Number | 5875-45-6 | [1] |
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molecular Weight | 206.32 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 37 °C (experimental) | [3] |
| Boiling Point | 253 °C (experimental) | [3] |
| Water Solubility | 4.32 mg/L at 25°C (calculated) | [3] |
| logP (Octanol/Water) | 4.5 at 24°C (experimental) | [3] |
| pKa | 10.6 (calculated) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts | Source(s) |
| ¹H NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [4][5] |
| ¹³C NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [5][6] |
| IR Spectroscopy | Key absorptions are expected for O-H stretching (around 3400-3600 cm⁻¹) and C-H stretching of alkane groups (around 2850-2960 cm⁻¹). | [1][7] |
| Mass Spec (MS) | Molecular Ion (M+) peak expected at m/z = 206.1671. | [2] |
Experimental Protocols
A. Synthesis of this compound
A representative method for the synthesis of this compound is through the dehydrative alkylation of a substituted phenol.[5][8]
Methodology:
-
Reactant Preparation: To a reaction vessel under an inert atmosphere (e.g., argon), add the catalyst [Ph₃C][B(C₆F₅)₄] (0.01 mmol), the starting phenol, 3-(tert-butyl)phenol (0.4 mmol), and the alkylating agent, 2-methylpropan-2-ol (tert-butanol) (0.2 mmol), dissolved in a suitable solvent such as dichloromethane (B109758) (DCM).[5][8]
-
Initiation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (0.02 mmol) to the mixture.[5][8]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a designated period (e.g., 12 hours) until the reaction is complete, which can be monitored by techniques like ¹H NMR.[5][8]
-
Purification: Upon completion, the product can be purified using flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as petroleum ether/ethyl acetate (B1210297) (e.g., 40:1 ratio).[5][8]
B. Purification by Melt Crystallization
For industrial-scale purification of alkylated phenols like 2,5-DTBP, melt crystallization is an effective technique, often used after an initial vacuum distillation to remove lower-boiling point isomers.[4][9][10]
Methodology:
-
Initial Separation: A crude reaction mixture is subjected to vacuum distillation to separate isomers with different boiling points. For instance, 2-tert-butylphenol (B146161) and 2,6-di-tert-butylphenol (B90309) can be removed as distillates, leaving a residue enriched in higher-boiling isomers like 2,5-DTBP.[9][10]
-
Melt Crystallization: The enriched residue is transferred to a melt crystallization apparatus (e.g., a zone refiner).[10]
-
Cooling & Sweating: The molten mixture is cooled to induce crystallization of the desired compound. This is followed by a "sweating" step, where the temperature is slightly raised to melt and remove impurities trapped in the crystal lattice.[10]
-
Recovery: The process is repeated to achieve a high-purity product, often exceeding 99%.[4]
Biological Activity and Applications
While its isomers, 2,4-DTBP and 2,6-DTBP, are well-studied for their potent antioxidant, anti-inflammatory, and antimicrobial properties, specific biological data on 2,5-DTBP is less extensive.[8][9][11][12] The primary roles and activities identified for 2,5-DTBP are as a chemical intermediate and a metabolite.
-
Antioxidant and Stabilizer: Like other hindered phenols, 2,5-DTBP is used as an antioxidant to prevent oxidative degradation in materials like plastics and polymers.[1] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, terminating oxidative chain reactions.[8][9]
-
Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries.[1]
-
Metabolite/Degradation Product: 2,5-DTBP has been identified as a degradation intermediate in advanced oxidation processes for breaking down Bisphenol A (BPA).[7] It has also been detected as a photodegradation product of the antioxidant AO701 (2,6-di-tert-butylphenol), where it exhibits toxicity to marine bacteria.[12]
-
Natural Occurrence: The compound has been identified in various natural sources, including fermented foods and as a volatile organic compound in certain plants and materials.[1][3][13] Reports suggest it possesses some antibacterial and antioxidant activity.[13]
Safety and Handling
Like most phenolic compounds, this compound should be handled with appropriate safety precautions to avoid potential irritation.
Table 3: Hazard Identification and Precautionary Statements
| Category | Information | Source(s) |
| Hazard Class | Potential for skin and eye irritation. Low acute toxicity. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7] |
| First Aid (Skin) | Wash with plenty of soap and water. | [7] |
| First Aid (Inhalation) | Move person to fresh air. | [7] |
| First Aid (Ingestion) | Seek medical assistance. | [7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |
This guide provides a foundational understanding of this compound. While its physical and chemical properties are well-defined, further research is needed to fully elucidate its specific biological mechanisms of action, especially in comparison to its more extensively studied isomers.
References
- 1. The Road Performance, VOCs Emission Behavior, and Emission Mechanism of Rubber Powder/SBS-Modified Asphalt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Di-tert-butylphenol
This technical guide provides a comprehensive overview of 2,5-Di-tert-butylphenol, including its chemical identity, physicochemical properties, and a discussion of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature for this compound is rooted in the substitution pattern of the tert-butyl groups on the phenol (B47542) ring.
IUPAC Name: this compound
Synonyms:
-
Phenol, 2,5-bis(1,1-dimethylethyl)-[1]
-
2,5-bis(1,1-dimethylethyl)-Phenol[1]
-
Phenol, 2,5-di-tert-butyl-[1]
-
DI-TERT-BUTYLPHENOL[1]
-
Einecs 227-543-8[1]
-
Nsc 68767[1]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while extensive data is available for the more common 2,4- and 2,6-isomers, specific experimental values for the 2,5-isomer are less frequently reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5875-45-6 | [1][2] |
| Molecular Formula | C14H22O | [1][2] |
| Molecular Weight | 206.32 g/mol | [1][2] |
| EINECS Number | 227-543-8 | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
For comparative purposes, the properties of the more common 2,4- and 2,6-di-tert-butylphenol (B90309) isomers are provided in the table below.
Table 2: Physicochemical Properties of 2,4- and 2,6-Di-tert-butylphenol
| Property | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |
| CAS Number | 96-76-4 | 128-39-2 |
| Melting Point | 53-56 °C | 34-37 °C[3] |
| Boiling Point | 265 °C | 253 °C[3] |
| Solubility in Water | 0.033 g/L at 25 °C | Insoluble |
Synthesis of Di-tert-butylphenols: A Note on Isomer Selectivity
The synthesis of di-tert-butylphenols is typically achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst. However, the substitution pattern on the phenol ring is highly sensitive to reaction conditions, including the choice of catalyst, temperature, and solvent.
The ortho (2- and 6-) and para (4-) positions of phenol are activated towards electrophilic substitution, making the synthesis of 2,4- and 2,6-di-tert-butylphenol relatively straightforward. In contrast, the meta (3- and 5-) positions are less reactive. Consequently, the selective synthesis of this compound is not a trivial undertaking and it has been observed as a by-product in the synthesis of 2,4,6-tri-tert-butylphenol.[4]
Objective: To illustrate the general methodology for the synthesis of di-tert-butylated phenols. Note that this procedure is not selective for the 2,5-isomer.
Materials:
-
Phenol
-
Isobutylene or tert-butanol (alkylating agent)
-
Acid catalyst (e.g., Amberlyst-15, montmorillonite (B579905) K-10, or a Lewis acid such as aluminum phenoxide)
-
Solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet (if using isobutylene), dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the reaction mixture.
-
If using isobutylene, bubble the gas through the stirred reaction mixture at a controlled rate. If using tert-butanol, add it dropwise to the flask.
-
Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of mono-, di-, and tri-alkylated phenols, can be purified by fractional distillation or column chromatography to separate the different isomers.
Biological Signaling Pathways: A Case Study of the 2,4-Isomer
Specific information regarding the biological signaling pathways modulated by this compound is not available in the current body of scientific literature. However, extensive research has been conducted on the biological activities of the 2,4-isomer, which can serve as an illustrative example of how di-tert-butylphenols can interact with biological systems. It is crucial to emphasize that the following information pertains to 2,4-di-tert-butylphenol and should not be directly extrapolated to the 2,5-isomer due to the significant impact of isomerism on biological activity.
2,4-Di-tert-butylphenol has been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[5][6][7] Its mechanisms of action are thought to involve the modulation of several key signaling pathways.
-
Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative stress.[5]
-
Anti-inflammatory Activity: 2,4-Di-tert-butylphenol has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[5]
-
Cytotoxic and Antifungal Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines and exhibits antifungal properties.[8]
The diagram below illustrates a generalized workflow for the synthesis of di-tert-butylphenol isomers via Friedel-Crafts alkylation.
Caption: Generalized workflow for the synthesis of di-tert-butylphenol isomers.
Conclusion
This compound is a less common isomer of the widely studied di-tert-butylphenols. While its basic chemical identity is well-defined, detailed information on its physicochemical properties, selective synthesis, and biological activities is scarce in the available literature. The synthesis of this specific isomer presents a challenge due to the directing effects of the hydroxyl group on the phenol ring, which favor the formation of the 2,4- and 2,6-isomers. Further research is required to develop selective synthetic routes to this compound and to elucidate its potential biological functions, which may differ significantly from its more common isomers. This guide highlights the current state of knowledge and underscores the opportunities for future investigation in this area.
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar9.com [scholar9.com]
An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-butylhydroquinone from Hydroquinone
An Important Note on Nomenclature: This technical guide details the synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone (B1673460). While the request specified "2,5-Di-tert-butylphenol," the direct alkylation of hydroquinone yields 2,5-Di-tert-butylhydroquinone, a compound with two hydroxyl groups. The synthesis of a phenol (B47542) (a derivative with a single hydroxyl group) from a hydroquinone is not a direct conversion and is not covered in this guide. It is presumed that the intended compound of interest is the hydroquinone derivative, which is a significant antioxidant and industrial chemical.
Introduction
2,5-Di-tert-butylhydroquinone (DTBHQ) is a sterically hindered phenolic antioxidant widely utilized in the pharmaceutical, polymer, and food industries to prevent oxidative degradation. Its efficacy is enhanced by the two bulky tert-butyl groups, which increase its solubility in nonpolar media and sterically hinder the approach of radical species to the hydroxyl groups. The primary and most direct route for the synthesis of DTBHQ is the Friedel-Crafts alkylation of hydroquinone.[1]
This guide provides a comprehensive overview of the synthesis of DTBHQ from hydroquinone, focusing on the prevalent synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthetic Methodologies
The synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone can be broadly categorized into two main approaches:
-
Direct Alkylation of Hydroquinone: This is the most common and direct method for synthesizing DTBHQ. It involves a Friedel-Crafts alkylation reaction of hydroquinone with a tert-butylating agent in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich hydroquinone ring. Common tert-butylating agents include tert-butanol (B103910), isobutylene, and methyl tert-butyl ether (MTBE).
-
Two-Step Synthesis via Benzoquinone Intermediate: An alternative route to DTBHQ involves the initial synthesis of 2,5-di-tert-butyl-1,4-benzoquinone, which is subsequently reduced to yield the final product.[2][3] This method can offer advantages in terms of product purity.[2]
Reaction Mechanism: Friedel-Crafts Alkylation
The synthesis of 2,5-Di-tert-butylhydroquinone via direct alkylation follows an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The acid catalyst protonates the alkylating agent (e.g., tert-butanol or isobutylene) to form a stable tert-butyl carbocation.
-
Electrophilic Attack: The electron-rich hydroquinone ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the sigma complex to restore aromaticity, yielding 2-tert-butylhydroquinone (TBHQ).
-
Second Alkylation: The mono-substituted product, TBHQ, undergoes a second Friedel-Crafts alkylation to yield the final product, 2,5-Di-tert-butylhydroquinone.
Data Presentation
The following tables summarize quantitative data from various synthesis methods for easy comparison.
Table 1: Synthesis of 2,5-Di-tert-butylhydroquinone using tert-Butanol
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Overall Yield (%) | Purity (%) | Reference |
| tert-Butanol | H₂SO₄ / H₃PO₄ | Water | 83 | 2 | 93.65 | 70.63 | >99 | [4] |
| tert-Butanol | H₂SO₄ / Oxalic Acid | Water | 82 | 2 | 84.32 | 70.03 | >99 | [4] |
| tert-Butanol | Phosphoric Acid | Toluene | 85-105 | 10-20 | - | - | - | [3] |
Table 2: Synthesis of 2,5-Di-tert-butylhydroquinone using MTBE
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| MTBE | Acid Catalyst | Alcohol/Water (1:2) | 90 | 1.5 | 60 | >99 | [5] |
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Synthesis using tert-Butanol with a Mixed Acid Catalyst[4]
Materials:
-
Hydroquinone
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Phosphoric Acid (85%)
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add hydroquinone (e.g., 11.015 g) and water (e.g., 8 mL).
-
Stir the mixture and heat to 83°C.
-
Prepare a mixed acid solution by combining tert-butanol (e.g., 32.524 g), concentrated sulfuric acid (e.g., 9.609 g), and phosphoric acid (e.g., 0.468 g).
-
Slowly add the mixed acid solution to the reaction flask via the dropping funnel.
-
Maintain the reaction mixture at 83°C for 2 hours with continuous stirring.
-
After the reaction is complete, cool the system to room temperature to allow for the precipitation of the solid product.
-
Filter the crude product and wash the solid filter residue with water (e.g., 4 x 20 mL).
-
Dry the washed solid to obtain crude 2,5-di-tert-butylhydroquinone.
-
For further purification, the crude product can be recrystallized.
Protocol 2: Synthesis using Methyl tert-Butyl Ether (MTBE)[5]
Materials:
-
Hydroquinone
-
Methyl tert-Butyl Ether (MTBE)
-
Acid Catalyst
-
Alcohol (e.g., Ethanol)
-
Water
Procedure:
-
In a reaction vessel, combine hydroquinone, the acid catalyst, and a solvent mixture of alcohol and water (1:2 volume ratio). The molar ratio of hydroquinone to catalyst is typically 1:0.1.
-
Heat the mixture to 90°C with stirring.
-
Add methyl tert-butyl ether to the reaction mixture. The molar ratio of hydroquinone to MTBE is approximately 2.1:1.
-
Maintain the reaction at 90°C for 1.5 hours.
-
After the reaction, cool the mixture and isolate the product.
-
The product can be purified by crystallization.
Workflow for Synthesis and Purification
Conclusion
The synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone is a well-established and efficient process, primarily relying on the direct Friedel-Crafts alkylation. The choice of alkylating agent, catalyst, and reaction conditions allows for the optimization of yield and purity. By carefully controlling these parameters, researchers and professionals can effectively produce high-quality DTBHQ for various applications. The provided protocols and data serve as a valuable starting point for laboratory-scale synthesis and process development.
References
- 1. Hydroquinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 4. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
2,5-Di-tert-butylphenol: An In-Depth Technical Guide on a Lesser-Known Isomer and its Bioactive Analogs
An Important Note on Isomer Data Availability: Scientific research into the natural sources and bioactivities of di-tert-butylphenol isomers has predominantly focused on the 2,4- and 2,6- configurations. Data for the 2,5-di-tert-butylphenol isomer is sparse in publicly available literature. Therefore, this guide will present the known information for this compound before providing a comprehensive overview of its extensively studied and structurally related analog, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), as a representative of this class of compounds for researchers, scientists, and drug development professionals.
Section 1: The Elusive this compound
Natural Sources
The natural occurrence of this compound (2,5-DTBP) has been identified in a limited number of species. It is considered an analog of the more common 2,4-DTBP[1]. Known sources include:
-
Plants: Found in Salix species and the rhizosphere soil of Boehmeria nivea (L.) Gaudich[2].
-
Algae: Detected in the red alga Grateloupia filicina C. Ag.
Bioactivities
Section 2: 2,4-Di-tert-butylphenol (2,4-DTBP): A Comprehensive Profile
As the most extensively researched isomer, 2,4-DTBP serves as a valuable model for understanding the potential bioactivities of this class of phenolic compounds. It is a lipophilic secondary metabolite produced by a vast number of organisms and is frequently found as a major component of essential oils[2][3].
Natural Sources of 2,4-DTBP
2,4-DTBP has been identified in at least 169 species across various biological kingdoms, including bacteria, fungi, plants, and animals[2].
| Kingdom/Group | Examples of Sources | Citations |
| Bacteria | Bacillus subtilis, Pseudomonas monteilii, Streptomyces sp., Nitrogen-fixing cyanobacteria | [2][4] |
| Fungi | Aspergillus sp., Penicillium sp., Fusarium oxysporum, Edible mushrooms (Agaricus bisporus) | [1][2] |
| Plants | Parkia javanica, Plumbago zeylanica, Sweet Potato, Pinus species | [4][5] |
| Animals | Reported in five species across five families | [2][3] |
Bioactivities of 2,4-DTBP
2,4-DTBP exhibits a broad spectrum of potent biological activities, making it a molecule of significant scientific interest. These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[4][6][7].
The antioxidant capacity of 2,4-DTBP is attributed to its sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating lipid peroxidation chain reactions[8][9]. Its activity is often compared to the synthetic antioxidant Butylated Hydroxytoluene (BHT), with some studies noting BHT's activity to be roughly twice as great as 2,4-DTBP's[2][9].
| Assay Type | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 60 | [6][10] |
| ABTS Radical Scavenging | 17 | [6][10] |
| Metal Chelating Activity | 20 | [6][10] |
2,4-DTBP demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in immune cells stimulated by lipopolysaccharide (LPS)[6]. This anti-inflammatory action is believed to be linked to the inhibition of the NF-κB signaling pathway[6].
A substantial body of evidence supports the anticancer potential of 2,4-DTBP against a range of cancer cell lines. Its primary mechanism involves the induction of apoptosis (programmed cell death)[6][7].
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HCT116 | Colon Cancer | 9.94 µg/mL | 48 hours | [5] |
| SW480 | Colon Cancer | 20.14 µg/mL | 48 hours | [5] |
| HeLa | Cervical Cancer | 10 µg/mL | Not Specified | [2] |
| MCF-7 | Breast Cancer | 5 µg/mL | Not Specified | |
| HT-29 | Colon Cancer | 1 mg/mL (88% inhibition) | Not Specified | [11] |
| A549 | Lung Cancer | 15.57 µg/mL | Not Specified |
2,4-DTBP possesses broad-spectrum antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. It has shown efficacy against multidrug-resistant bacteria and is noted for its ability to inhibit biofilm formation[1][12].
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Cutibacterium acnes | DSM 1897 | 16 | [13] |
| Staphylococcus aureus | ATCC 25923 | 16 | [13] |
| Bacillus cereus | ATCC 11778 | 8 | [13] |
| Fusarium oxysporum | - | Inhibits spore germination | [2] |
| Aspergillus flavus | - | 100 (complete inhibition) | [1] |
| Candida albicans | - | 4 |
Section 3: Signaling Pathways of 2,4-DTBP
Anticancer Signaling Pathway
2,4-DTBP induces apoptosis in cancer cells by modulating critical cell survival proteins. It downregulates the expression of anti-apoptotic proteins Bcl-2 and Survivin, which leads to mitochondrial dysfunction. This disruption triggers the activation of the p53 tumor suppressor protein, initiating a caspase cascade (including caspase-7) that culminates in programmed cell death[6][7].
Caption: Anticancer mechanism of 2,4-Di-tert-butylphenol.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of 2,4-DTBP are primarily linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Inflammatory stimuli like LPS typically trigger the phosphorylation and degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 2,4-DTBP is proposed to interfere with this cascade, leading to a reduced inflammatory response.
Caption: Anti-inflammatory mechanism of 2,4-Di-tert-butylphenol.
Section 4: Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioactivities. The following are standard protocols for assays commonly used to characterize 2,4-DTBP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to reduce the stable DPPH radical.
-
Materials: 2,4-DTBP, DPPH, Methanol (or Ethanol), 96-well microplate, microplate reader (~517 nm).
-
Procedure:
-
DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol.
-
Sample Preparation: Prepare serial dilutions of 2,4-DTBP in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol + DPPH) and a control (methanol + sample solvent).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting inhibition percentage against sample concentration.
-
MTT Cytotoxicity Assay
The MTT assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: 2,4-DTBP, target cancer cell line, complete cell culture medium, Phosphate Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), 96-well plate, incubator, microplate reader (~570 nm).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 2,4-DTBP and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an agent that prevents visible microbial growth.
-
Materials: 2,4-DTBP, microbial strain, appropriate sterile broth (e.g., Mueller-Hinton), DMSO (solvent), 96-well microtiter plate, incubator.
-
Procedure:
-
Stock Solution: Dissolve 2,4-DTBP in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 2,4-DTBP stock solution in the sterile broth.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without 2,4-DTBP) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of 2,4-DTBP at which no visible growth (turbidity) is observed.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of compounds like 2,4-DTBP from a natural source.
Caption: Workflow for natural product bioactivity studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 10. ijat-aatsea.com [ijat-aatsea.com]
- 11. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Role of 2,5-Di-tert-butylphenol as a plant and mammalian metabolite
An In-depth Technical Guide on the Role of 2,5-Di-tert-butylphenol as a Plant and Mammalian Metabolite
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on this compound (2,5-DTBP) is notably sparse compared to its isomer, 2,4-Di-tert-butylphenol (2,4-DTBP). Consequently, this guide synthesizes the available information on 2,5-DTBP and, where data is absent, provides context by presenting information on its more extensively studied isomers and related alkylphenols. Such instances are clearly indicated, and any extrapolations should be regarded as putative pending direct experimental verification.
Introduction to this compound
This compound is an alkylated phenol, a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which is substituted with two tert-butyl groups at the second and fifth positions. While its isomers, particularly 2,4-DTBP, are recognized as widespread secondary metabolites in various organisms and are used commercially as antioxidants, the specific roles and biological activities of 2,5-DTBP are less understood. This technical guide aims to consolidate the current knowledge on 2,5-DTBP as a plant and mammalian metabolite, discuss potential signaling pathways based on related compounds, and provide detailed experimental protocols for its study.
Role as a Plant Metabolite
Natural Occurrence
This compound has been identified in a limited number of plant and algal species, as well as in the soil environment influenced by plant roots (the rhizosphere). Its presence suggests a role as a secondary metabolite, though its specific functions in these organisms are not well-elucidated.
-
Plant Species: It has been detected in Salix species (willows)[1].
-
Algae: The algal species Grateloupia filicina is a known source of 2,5-DTBP[1].
-
Rhizosphere: It has been found in the rhizosphere soil of Boehmeria nivea (ramie), where it is suggested to contribute to soil sickness, a phenomenon where the growth of the same plant species is inhibited in the long term[1].
Putative Biological Role in Plants
While direct studies on the allelopathic or defensive properties of 2,5-DTBP are scarce, the well-documented phytotoxic and allelopathic activities of its isomer, 2,4-DTBP, provide a strong basis for hypothesizing a similar role for 2,5-DTBP. Allelochemicals are compounds released by a plant that can influence the growth and development of other organisms in its vicinity. The presence of 2,5-DTBP in the rhizosphere of Boehmeria nivea supports its potential as an allelochemical[1].
Role as a Mammalian Metabolite
There is a significant lack of direct research on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals. However, the metabolic pathways of structurally similar alkylphenols, such as 2,4-DTBP and 2,6-DTBP, have been investigated and can serve as a model for a putative metabolic fate of 2,5-DTBP.
Putative Mammalian Biotransformation
The metabolism of phenolic compounds in mammals generally proceeds through two phases:
-
Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. For alkylphenols, cytochrome P450 (CYP) enzymes are the primary catalysts for oxidation. It is plausible that 2,5-DTBP undergoes hydroxylation at one of the tert-butyl groups.
-
Phase II Metabolism: The modified compound is then conjugated with an endogenous molecule, such as glucuronic acid or sulfate, to increase its water solubility and facilitate its excretion.
Based on the metabolism of other di-tert-butylphenols, a likely metabolic pathway for 2,5-DTBP would involve initial hydroxylation of a tert-butyl group, followed by glucuronidation of either the newly formed hydroxyl group or the original phenolic hydroxyl group.
Interaction with Signaling Pathways
Direct evidence for the interaction of this compound with mammalian signaling pathways is currently unavailable. However, the extensive research on its isomer, 2,4-DTBP, as an endocrine disruptor provides a critical area for future investigation for 2,5-DTBP.
The Retinoid X Receptor (RXR) Pathway (A Case Study of 2,4-DTBP)
2,4-DTBP has been identified as an activator of the Retinoid X Receptor alpha (RXRα)[2][3][4]. RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The PPARγ-RXRα heterodimer is a master regulator of adipogenesis (the formation of fat cells). By activating RXRα, 2,4-DTBP can promote adipogenesis, leading to its classification as a potential "obesogen"[2][3][4]. It is unknown whether 2,5-DTBP shares this activity.
Quantitative Data
As mentioned, there is a significant lack of quantitative data on the biological activities of this compound. The following tables summarize the available data for its isomers to provide context and highlight areas for future research on 2,5-DTBP.
Table 1: Toxicity Data for Di-tert-butylphenol Isomers
| Compound | Test Species | Route of Administration | LD50 | Reference |
| 2,4-Di-tert-butylphenol | Rat (male) | Oral (gavage) | ~2000 mg/kg | [5] |
| 2,4-Di-tert-butylphenol | Rat (female) | Oral (gavage) | 1762.4 mg/kg | [5] |
| 2,6-Di-tert-butylphenol | Mouse | Intravenous | 120 mg/kg | [6] |
| This compound | Not Available | Not Available | Not Available |
Table 2: In Vitro Biological Activity of Di-tert-butylphenol Isomers
| Compound | Assay | Cell Line / System | Endpoint | Value | Reference |
| 2,4-Di-tert-butylphenol | Cytotoxicity | HeLa | IC50 | 10 µg/mL | [7] |
| 2,4-Di-tert-butylphenol | Antioxidant (DPPH) | Chemical Assay | IC50 | 253.76 µg/mL | [8] |
| 2,4-Di-tert-butylphenol | RXRα Activation | Reporter Gene Assay | EC50 | Not specified | [2][3][4] |
| This compound | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following protocols are based on established methods for the analysis of 2,4-Di-tert-butylphenol and other alkylphenols. These can be adapted and validated for the specific quantification of this compound in various matrices.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like di-tert-butylphenols.
6.1.1. Sample Preparation: Liquid-Liquid Extraction (for liquid samples)
-
To 10 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Add approximately 2 g of NaCl to facilitate phase separation.
-
Extract the sample three times with 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) by vigorous shaking for 2 minutes.
-
Pool the organic layers.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
6.1.2. GC-MS Conditions
-
Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[9].
-
Carrier Gas: Helium at a constant flow of 1 mL/min[9].
-
Injector: Splitless mode at 250°C[9].
-
Oven Program: Initial temperature of 50°C, ramp to 300°C at 10°C/min, and hold for 3 minutes[9].
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using Selected Ion Monitoring (SIM) for target ions of 2,5-DTBP (e.g., molecular ion at m/z 206 and a characteristic fragment ion).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying phenolic compounds.
6.2.1. Sample Preparation: Solid-Phase Extraction (for complex matrices)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute 2,5-DTBP with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial.
6.2.2. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10][11].
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% acetic or formic acid)[12][13]. A typical starting point could be 75:25 (v/v) acetonitrile:water[11].
-
Flow Rate: 1.0 mL/min[10].
-
Detection: UV detector at an appropriate wavelength (e.g., ~275-280 nm)[11].
-
Quantification: External standard calibration curve prepared from a certified reference standard of this compound.
Conclusion and Future Directions
This compound remains a poorly characterized alkylphenol, especially in comparison to its isomer 2,4-DTBP. While it has been identified as a natural product in some plant and algal species, its specific biological roles in these organisms and its fate and effects in mammals are largely unknown. The well-documented endocrine-disrupting activity of 2,4-DTBP underscores the importance of investigating whether 2,5-DTBP possesses similar properties.
Future research should focus on:
-
Elucidating the biosynthetic pathway of 2,5-DTBP in the plant species where it is found.
-
Conducting comprehensive ADME studies in mammalian models to identify its metabolites and pharmacokinetic properties.
-
Screening 2,5-DTBP against a panel of nuclear receptors and other signaling pathways to determine its potential for biological activity, including endocrine disruption.
-
Performing in vitro and in vivo toxicological studies to establish a safety profile and determine key quantitative parameters such as IC50 and LD50 values.
The experimental protocols provided in this guide offer a starting point for researchers to begin filling these critical knowledge gaps, which will be essential for a complete understanding of the role of this compound in biology and its potential impact on human health and the environment.
References
- 1. lcms.cz [lcms.cz]
- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2,6-Di-tert-butylphenol | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Spectral Information of 2,5-Di-tert-butylphenol
This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral properties of 2,5-Di-tert-butylphenol. The information is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control.
Spectroscopic Data
The structural formula of this compound is presented below:
The following tables summarize the key spectral data for this compound.
Table 1: Predicted Fourier Transform Infrared (FTIR) Spectral Data
The following table outlines the expected characteristic absorption bands for this compound. The exact peak positions can vary based on the sample preparation and measurement conditions.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |
| ~3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |
| ~2960 - 2870 | Strong, Sharp | C-H Stretch | Aliphatic C-H (tert-butyl) |
| ~1600 and ~1470 | Medium - Strong | C=C Stretch | Aromatic Ring |
| ~1220 | Strong | C-O Stretch | Phenolic C-O |
| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic Ring Substitution |
Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]
Table 2: Estimated ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~6.6 - 7.0 | Multiplet | Aromatic Protons (Ar-H) |
| ~4.5 - 5.5 | Singlet, Broad | Phenolic Proton (Ar-OH) |
| ~1.30 | Singlet | tert-Butyl Protons at C2 (-C(CH₃)₃) |
| ~1.25 | Singlet | tert-Butyl Protons at C5 (-C(CH₃)₃) |
Note: The solvent used can significantly affect the chemical shift of the phenolic OH proton. Data is estimated for a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 - 155 | C1 (C-OH) |
| ~145 - 150 | C5 (C-C(CH₃)₃) |
| ~135 - 140 | C2 (C-C(CH₃)₃) |
| ~115 - 120 | C3 |
| ~110 - 115 | C6 |
| ~120 - 125 | C4 |
| ~34 - 35 | Quaternary C of tert-butyl groups |
| ~30 - 32 | Methyl C of tert-butyl groups |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
2.1 Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy. This method is ideal for solid samples as it requires minimal to no sample preparation.[3]
Materials:
-
This compound sample
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[3][4]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[2][5]
-
Data Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: Solution-state ¹H and ¹³C NMR Spectroscopy.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) (0.5-0.7 mL)[6]
-
NMR tube (5 mm)
-
Vial and pipette
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.
-
Spectrometer Setup: Place the NMR tube into the spectrometer's sample spinner and insert it into the NMR probe.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.
-
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical process of using IR and NMR data to confirm the structure of this compound.
Caption: Logical workflow for the structural confirmation of this compound.
Experimental Workflow for Spectral Analysis
This diagram outlines the general experimental procedure for obtaining and analyzing the spectral data.
Caption: General experimental workflow for IR and NMR analysis of this compound.
References
- 1. mzCloud – 2 6 di tert Butylphenol [mzcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5875-45-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Phenol, 2,5-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. 2,4-Di-tert-butylphenol [webbook.nist.gov]
2,5-Di-tert-butylphenol GHS classification and pictograms
An In-depth Technical Guide to the GHS Classification of 2,5-Di-tert-butylphenol
This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound (CAS No: 5875-45-6). It is intended for researchers, scientists, and professionals in drug development who handle this chemical, to ensure its safe use and compliance with regulatory standards.
GHS Hazard Classification
This compound is classified with multiple health and environmental hazards under GHS. The signal word associated with this chemical is "Warning".[1][2]
The following table summarizes the GHS classification, corresponding hazard statements, and the required pictogram.
| Hazard Class | Category | Hazard Statement Code | Hazard Statement | GHS Pictogram |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2] | |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1][2] | Exclamation Mark |
| Specific Target Organ Toxicity – Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] | (GHS07) |
| Hazardous to the Aquatic Environment, Long-Term | Chronic 4 | H413 | May cause long lasting harmful effects to aquatic life.[1][2] | None |
Physicochemical Data
Precise experimental toxicological data for this compound is not widely available in public literature. The table below includes key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O | [1][2] |
| Molecular Weight | 206.32 g/mol | [1] |
| CAS Number | 5875-45-6 | [1][2] |
| EC Number | 227-543-8 | [1] |
| Flash Point | 130.6°C | [1] |
Hazard Identification and Classification Workflow
The GHS classification process follows a logical workflow, starting from the identification of the substance to the final assignment of hazard and precautionary statements. This process ensures that all potential hazards are evaluated systematically.
Experimental Protocols for GHS Classification
While the specific studies for this compound are not publicly available, GHS classifications are determined using standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals.
-
Skin Irritation (H315, Category 2): This classification is typically based on results from tests like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or the in vitro OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[3][4][5] A Category 2 classification indicates that the substance produces reversible inflammatory changes in the skin.[3][4] For in vitro tests, a reduction in cell viability below a certain threshold (e.g., ≤ 50%) after exposure leads to this classification.[3][5]
-
Serious Eye Irritation (H319, Category 2): This determination generally follows OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[6][7] This in vivo test involves applying the substance to an animal's eye (typically a rabbit) and scoring lesions on the cornea, iris, and conjunctiva over time.[6][7] A Category 2 classification is assigned if the substance produces significant, but fully reversible, eye changes within 21 days of observation.[7] Validated in vitro methods, such as OECD TG 496 using reconstructed human cornea-like epithelium, are now also used to reduce animal testing.[8]
-
Specific Target Organ Toxicity – Single Exposure (H335, Category 3): This classification for respiratory irritation is based on evidence from human experience or animal studies indicating transient irritant effects (e.g., redness, coughing, breathing difficulty) in the respiratory tract. Relevant data may be obtained from acute inhalation toxicity studies such as OECD Test Guideline 403 .
-
Hazardous to the Aquatic Environment (H413, Chronic Category 4): This classification is for substances that may cause long-lasting harmful effects to aquatic life. It is applied when there is some evidence of long-term hazard but the data is insufficient to classify into Chronic Categories 1, 2, or 3. This can be due to factors like the substance's persistence, potential for bioaccumulation, or other evidence of long-term aquatic toxicity, even if standard chronic toxicity test data is incomplete. The OECD provides extensive guidance on testing difficult substances in aquatic environments.[9][10]
Precautionary Statements
To ensure safe handling, the following precautionary statements are mandated.
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response:
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Storage:
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal facility in accordance with applicable regulations.[1][2]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. x-cellr8.com [x-cellr8.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. delltech.com [delltech.com]
- 9. oecd.org [oecd.org]
- 10. kreatis.eu [kreatis.eu]
Commercial Sourcing and Technical Guide for 2,5-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Di-tert-butylphenol, including its commercial availability, physicochemical properties, and relevant biological activities. While detailed experimental protocols and specific signaling pathway information for this compound are limited in publicly available literature, this guide presents analogous information for its isomers (2,4- and 2,6-Di-tert-butylphenol) to provide valuable context and methodological insights for research and development.
Commercial Suppliers and Availability
This compound is available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and key physical properties.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Available Quantities | Purity | Notes |
| Clearsynth | --INVALID-LINK-- | Research and bulk | High Purity (CoA available) | Intended for laboratory and research use only.[1] |
| City Chemical LLC | --INVALID-LINK-- | Bulk quantity | High Purity | Manufactures high purity grade.[2] |
| SRIRAMCHEM | --INVALID-LINK-- | 50mg and bulk | Pharmaceutical Reference Standard | Provides a detailed Certificate of Analysis upon request.[3] |
| Manchester Organics | --INVALID-LINK-- | Gram to bulk | 97% | Discounts available for larger quantities.[2] |
| Career Henan Chemical Co. | --INVALID-LINK-- | 10g, 1kg, and bulk | 95% | Provides information on various applications.[4] |
| ChemicalBook | --INVALID-LINK-- | Various | Varies by supplier | A platform listing multiple suppliers.[5][6] |
| Guidechem | --INVALID-LINK-- | Various | Varies by supplier | A chemical trading platform with multiple listings.[7] |
Physicochemical and Safety Data
Understanding the fundamental properties and safety precautions is paramount for handling this compound in a laboratory setting.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5875-45-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₂O | [1][3] |
| Molecular Weight | 206.32 g/mol | [3][6] |
| Appearance | White to light yellow crystalline solid | [4] |
| Flash Point | 130.6 °C | [8] |
| Purity | Typically ≥95% | [4] |
Safety Information:
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[7][8] Key safety precautions include:
-
Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[8]
-
First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[8]
-
Environmental Precautions: Avoid release to the environment.[7][8]
Applications in Research and Development
This compound is primarily utilized as an antioxidant and a chemical intermediate in the synthesis of other molecules.[4] Its antioxidant properties stem from the sterically hindered phenolic hydroxyl group, which can effectively scavenge free radicals. While specific applications in drug development for the 2,5-isomer are not extensively documented, its structural analogs have been investigated for various biological activities.
Experimental Protocols (Exemplified by Isomers)
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution (e.g., 1 mg/mL in methanol), and a positive control (e.g., Ascorbic Acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
Reagents: ABTS stock solution (7 mM), potassium persulfate solution (2.45 mM), test compound, and a positive control.
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of the test compound to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6-10 minutes at room temperature in the dark.
-
Measure the absorbance at 734 nm.[8]
-
Cell-Based Assays (Exemplified by Isomers)
MTT Assay for Cell Viability:
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[9]
-
Apoptosis Assay using Annexin V Staining:
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis.
-
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[9]
-
Signaling Pathways (Insights from Isomers)
While direct evidence for the involvement of this compound in specific signaling pathways is lacking, studies on its isomer, 2,4-Di-tert-butylphenol, have revealed interactions with nuclear receptors.
RXRα Activation by 2,4-Di-tert-butylphenol:
Research has shown that 2,4-Di-tert-butylphenol can act as an activator of the Retinoid X Receptor alpha (RXRα).[3][10] RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor alpha (LXRα), to regulate gene expression involved in various physiological processes, including adipogenesis and lipid metabolism.[3][11] The activation of the PPARγ/RXRα heterodimer by 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells.[10][11]
Caption: Activation of RXRα by 2,4-Di-tert-butylphenol, leading to the formation of the PPARγ/RXRα heterodimer and subsequent promotion of adipogenesis.
Experimental Workflows
The following diagrams illustrate typical workflows for the experimental protocols described above.
Caption: A generalized workflow for the DPPH radical scavenging assay.
Caption: A typical workflow for an Annexin V-based apoptosis assay.
Conclusion
This compound is a commercially available hindered phenol (B47542) with established applications as an antioxidant and chemical intermediate. While its specific biological activities and roles in signaling pathways are not as well-characterized as its isomers, the information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals. The detailed protocols for antioxidant and cell-based assays, along with the insights into the signaling pathways of related compounds, can guide future investigations into the therapeutic potential of this compound and its derivatives. It is recommended to always obtain a Certificate of Analysis from the supplier to ensure the quality and purity of the compound for experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. ijat-aatsea.com [ijat-aatsea.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: 2,5-Di-tert-butylphenol as an Antioxidant in Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubricants are critical components in a vast array of machinery and equipment, where they perform essential functions such as reducing friction, dissipating heat, and preventing wear. The operational lifespan and performance of these lubricants are, however, limited by oxidative degradation. Exposure to oxygen, elevated temperatures, and catalytic metals accelerates this degradation process, leading to the formation of sludge, varnish, and corrosive byproducts that can impair equipment function and lead to catastrophic failure. To counteract this, antioxidants are incorporated into lubricant formulations.
2,5-Di-tert-butylphenol, a sterically hindered phenolic antioxidant, is a highly effective additive for extending the service life of lubricants. Its molecular structure, featuring bulky tert-butyl groups at the 2 and 5 positions of the phenol (B47542) ring, equips it to be a potent radical scavenger, crucial for inhibiting the oxidation of lubricant base oils. These application notes provide a comprehensive overview of the use of this compound in lubricants, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Radical Scavenging
The primary antioxidant activity of this compound is attributed to its ability to interrupt the free-radical chain reactions that drive lubricant oxidation. The process can be summarized in the following key steps:
-
Initiation: Heat, pressure, or the presence of metal catalysts can lead to the formation of highly reactive alkyl radicals (R•) from the lubricant's hydrocarbon base stock (RH).
-
Propagation: These alkyl radicals readily react with oxygen (O₂) to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Termination by this compound: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the reactive peroxy radical (ROO•). This neutralizes the peroxy radical, forming a stable hydroperoxide and a phenoxy radical (ArO•).
-
Stabilization: The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups. This steric shielding prevents the phenoxy radical from initiating new oxidation chains, effectively terminating the propagation cycle.
Figure 1. Antioxidant mechanism of this compound.
Data Presentation
While extensive public data on the performance of this compound in lubricants is limited, the following data for the closely related isomer, 2,6-Di-tert-butylphenol (2,6-DTBP), in a trimethylolpropane (B17298) trioleate (TMPTO) synthetic ester base oil provides a representative illustration of the expected antioxidant performance.[1] The Rotary Bomb Oxidation Test (RBOT), also known as the Rotating Pressure Vessel Oxidation Test (RPVOT), was utilized to measure the oxidation induction time.
| Lubricant Formulation | Antioxidant Concentration (% w/w) | Base Oil | Test Method | Oxidation Induction Time (minutes) |
| TMPTO + 2,6-DTBP | 0.25 | TMPTO | RBOT (ASTM D2272) | 95 |
| TMPTO + 2,6-DTBP | 0.50 | TMPTO | RBOT (ASTM D2272) | 120 |
| TMPTO + 2,6-DTBP | 1.00 | TMPTO | RBOT (ASTM D2272) | 150 |
| TMPTO + 2,6-DTBP + BNPA | 1.00 (DTBP) + 0.25 (BNPA) | TMPTO | RBOT (ASTM D2272) | 154 |
Note: BNPA refers to bis(nonylphenyl)amine, an aminic antioxidant. The data demonstrates a synergistic effect when combined with a phenolic antioxidant.[1]
Experimental Protocols
To evaluate the efficacy of this compound as a lubricant antioxidant, a series of standardized tests should be performed. The following are detailed protocols for key experiments.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method is used to evaluate the oxidation stability of lubricants under accelerated conditions.
Objective: To determine the oxidation induction time of a lubricant, which is a measure of its resistance to oxidation.
Apparatus:
-
Rotating pressure vessel
-
Oxygen cylinder and regulator
-
Pressure gauge
-
Temperature-controlled bath
-
Sample container
-
Copper catalyst coil
Procedure:
-
Weigh 50 ± 0.5 g of the lubricant sample into the sample container.
-
Add 5 ± 0.1 mL of distilled water to the sample container.
-
Place a polished copper catalyst coil into the oil-water mixture.
-
Place the sample container inside the pressure vessel and seal it.
-
Pressurize the vessel with oxygen to 90 ± 1 psi (620 ± 7 kPa) at room temperature.
-
Immerse the pressure vessel in a temperature-controlled bath maintained at 150 ± 0.1 °C.
-
Rotate the vessel at 100 ± 5 rpm at an angle of 30 degrees from the horizontal.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure has dropped by 25 psi (175 kPa) from the maximum pressure observed.
-
The oxidation induction time is reported as the time in minutes from the start of the test to the 25 psi pressure drop.
Interpretation: A longer oxidation induction time indicates greater oxidation stability of the lubricant.
Figure 2. Experimental workflow for RPVOT (ASTM D2272).
Linear Sweep Voltammetry (LSV) for Antioxidant Content - ASTM D6971
This method provides a quantitative determination of hindered phenolic and aromatic amine antioxidants in lubricants.
Objective: To measure the concentration of active phenolic antioxidants remaining in a new or in-service lubricant.
Apparatus:
-
Voltammetric analyzer
-
Three-electrode system (e.g., glassy carbon working electrode, platinum auxiliary electrode, and a reference electrode)
-
Electrochemical cell
-
Pipettes and vials
-
Electrolyte solution
Procedure:
-
Prepare a sample solution by dissolving a known weight of the lubricant in a specific volume of an appropriate solvent and electrolyte solution.
-
Transfer the solution to the electrochemical cell.
-
Immerse the three-electrode system into the solution.
-
Apply a linear potential sweep to the working electrode. The potential is ramped from a starting voltage to a final voltage at a constant rate.
-
Record the resulting current as a function of the applied potential to generate a voltammogram.
-
Hindered phenolic antioxidants typically produce a peak in the voltammogram at a specific voltage range.
-
The peak height or area is proportional to the concentration of the antioxidant in the sample.
-
Compare the voltammogram of the test sample to that of a new, unoxidized lubricant to determine the percentage of remaining antioxidant.
Interpretation: A lower peak height or area in the voltammogram of an in-service lubricant compared to a new lubricant indicates depletion of the phenolic antioxidant.
References
Application of 2,5-Di-tert-butylphenol in Polymer Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer degradation, induced by factors such as heat, oxygen, and UV radiation, is a critical issue that can compromise the structural integrity, appearance, and lifespan of polymeric materials. This degradation process primarily occurs through a free-radical chain reaction, leading to undesirable changes like discoloration, embrittlement, and loss of mechanical strength. To mitigate these effects, antioxidants are incorporated into polymers. 2,5-Di-tert-butylphenol (2,5-DTBP) is a sterically hindered phenolic compound that finds application as a processing heat stabilizer for various polymers, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in rubber products to prevent aging.[1] Its antioxidant activity stems from its ability to interrupt the free-radical degradation cycle. Furthermore, 2,5-DTBP can also function as a UV absorber, offering additional protection against photodegradation.[1]
This document provides detailed application notes on the use of this compound as a primary antioxidant for polymer stabilization, including its mechanism of action and illustrative performance data. It also outlines standardized experimental protocols for evaluating its efficacy.
Mechanism of Action: Free-Radical Scavenging
The primary role of this compound as a polymer stabilizer is to function as a primary antioxidant by interrupting the auto-oxidation cycle. The phenolic hydroxyl group in 2,5-DTBP can donate a hydrogen atom to reactive and unstable polymer peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the degradation process. This donation neutralizes these radicals, terminating the chain reaction. The resulting 2,5-DTBP radical is sterically hindered by the bulky tert-butyl groups, which enhances its stability and makes it less likely to initiate new degradation chains.[2]
References
Application Notes and Protocols: 2,5-Di-tert-butylphenol as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,5-di-tert-butylphenol and its isomers as key intermediates in organic synthesis. The focus is on the preparation of valuable compounds, including antioxidants and precursors for pharmacologically active molecules.
Introduction: The Versatility of Di-tert-butylphenols
Di-tert-butylphenols are a class of sterically hindered phenolic compounds that serve as crucial building blocks in the synthesis of a wide array of organic molecules. Their bulky tert-butyl groups confer unique properties, such as enhanced solubility in nonpolar media and significant antioxidant efficacy by sterically hindering the approach of radical species to the hydroxyl group. While 2,6-di-tert-butylphenol (B90309) and 2,4-di-tert-butylphenol (B135424) are more commonly cited in the literature for the synthesis of high-molecular-weight hindered phenolic antioxidants, this compound is a valuable precursor for the synthesis of quinones and hydroquinones, which are themselves important intermediates.
This guide will detail the synthetic routes starting from di-tert-butylphenol isomers to produce high-value compounds, with a focus on detailed experimental procedures and quantitative data.
Synthesis of 2,5-Di-tert-butylhydroquinone (B1670977) via Friedel-Crafts Alkylation
A primary application of phenol (B47542) chemistry is the synthesis of substituted hydroquinones. 2,5-Di-tert-butylhydroquinone (DTBHQ) is a significant antioxidant and stabilizer. It is most commonly synthesized through the direct Friedel-Crafts alkylation of hydroquinone (B1673460).
Experimental Protocol: Synthesis of 2,5-Di-tert-butylhydroquinone
This protocol describes the synthesis of 2,5-di-tert-butylhydroquinone from hydroquinone and tert-butanol (B103910).
Materials:
-
Hydroquinone
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Phosphoric Acid
-
Water
-
Three-necked flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
In the three-necked flask, add hydroquinone and water.
-
Prepare a mixed acid solution by combining tert-butanol with concentrated sulfuric acid and phosphoric acid.
-
Slowly add the mixed acid solution to the flask containing the hydroquinone and water.
-
Heat the reaction mixture to 83°C and maintain this temperature for 2 hours with continuous stirring.
-
After the reaction is complete, cool the mixture.
-
Filter the crude product and wash the solid with water.
-
Dry the washed solid to obtain 2,5-di-tert-butylhydroquinone.
-
For further purification, the crude product can be recrystallized.
Quantitative Data for 2,5-Di-tert-butylhydroquinone Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 83°C | [1] |
| Reaction Time | 2 hours | [1] |
Synthesis of Hindered Phenolic Antioxidants: 1,3,4-Oxadiazole (B1194373) Derivatives
Hindered phenols are widely used as antioxidants in various industries. A common strategy to enhance their activity and create novel antioxidant molecules is to incorporate heterocyclic moieties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing a di-tert-butylphenol group is a prime example of this approach. These compounds often exhibit significant free-radical scavenging abilities.[2][3]
General Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols
This protocol outlines the general synthesis of 1,3,4-oxadiazole derivatives from 3,5-di-tert-butyl-4-hydroxybenzoic acid and various aryl hydrazides.[2]
Step 1: Synthesis of Aryl Hydrazides
-
Convert the desired aromatic acid to its corresponding acid chloride using thionyl chloride.
-
React the acid chloride with hydrazine (B178648) hydrate (B1144303) in dry benzene (B151609) at 0°C to yield the aryl hydrazide.
Step 2: Synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols
-
In a 50 mL round-bottom flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the respective aryl acid hydrazide (1.24 mmol).
-
Add 5 mL of phosphorus oxychloride in portions at room temperature.
-
Reflux the mixture with stirring on a water bath at 80–90 °C for 3 hours.
-
After cooling, pour the mixture onto 100 mL of crushed ice and stir for 15 minutes.
-
Neutralize the mixture to a pH of 7–8 by adding sodium bicarbonate in portions.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate, or methanol).[2]
Quantitative Data for the Synthesis of 1,3,4-Oxadiazole Derivatives
| Compound | Aryl Group | Yield (%) | Molecular Formula | Reference |
| 5a | Phenyl | 75 | C₂₃H₂₈N₂O₂ | [2] |
| 5b | 4-Methoxyphenyl | 70 | C₂₄H₃₀N₂O₃ | [3] |
| 5c | 4-Ethoxyphenyl | 72 | C₂₅H₃₂N₂O₃ | [3] |
| 5d | 4-Bromophenyl | 65 | C₂₃H₂₇BrN₂O₂ | [3] |
| 5e | 2,4-Dichlorophenyl | 68 | C₂₃H₂₆Cl₂N₂O₂ | [2] |
| 5f | 4-Hydroxyphenyl | 60 | C₂₃H₂₈N₂O₃ | [2] |
| 5g | 3-Nitrophenyl | 55 | C₂₃H₂₇N₃O₄ | [2] |
| 5h | 4-Nitrophenyl | 62 | C₂₃H₂₇N₃O₄ | [2] |
| 5i | 2,4-Dimethylphenyl | 60 | C₂₅H₃₂N₂O₂ | [2] |
| 5j | 3,4-Dimethoxyphenyl | 64 | C₂₅H₃₂N₂O₄ | [2] |
| 5k | 4-Chlorophenyl | 70 | C₂₃H₂₇ClN₂O₂ | [2] |
Oxidation of this compound to 2,5-Di-tert-butyl-1,4-benzoquinone
2,5-Di-tert-butyl-1,4-benzoquinone is a valuable intermediate in organic synthesis, often used in the preparation of more complex molecules and as an oxidizing agent. It can be prepared by the oxidation of this compound.
General Experimental Protocol: Oxidation of 2,6-di-tert-butylphenol
While a specific detailed protocol for the oxidation of this compound was not found in the initial search, the oxidation of the related isomer, 2,6-di-tert-butylphenol, is well-documented and the principles can be adapted. The oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide (TBHP) in the presence of a catalyst yields 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone as a minor product.
Materials:
-
2,6-di-tert-butylphenol (DTBP)
-
tert-Butyl hydroperoxide (TBHP)
-
Catalyst (e.g., iron porphyrin tetrasulfonate)
-
Methanol-water mixture
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in a methanol-water mixture.
-
Add the catalyst to the solution.
-
Add tert-butyl hydroperoxide as the oxidant.
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, the products can be isolated and purified using chromatographic techniques.
Application in Pharmaceutical Synthesis: Probucol Analogues
Di-tert-butylphenol moieties are present in several pharmacologically active compounds. For instance, Probucol, a lipid-lowering agent, is synthesized from 2,6-di-tert-butylphenol. Recently, novel analogues of Probucol have been synthesized and investigated for their neuroprotective effects, highlighting the continued importance of this structural motif in drug development.[4] The synthesis of these analogues often involves multi-step sequences where the di-tert-butylphenol core is functionalized to introduce desired pharmacophores.
Visualizations
Caption: Workflow for the synthesis of 2,5-Di-tert-butylhydroquinone.
Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.
References
Application Note: Quantitative Analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound widely utilized as an antioxidant in various industrial products, including plastics, oils, and rubber.[1] Its presence has been noted as an environmental contaminant and as a bioactive compound in natural extracts.[1] Consequently, a dependable and validated analytical method for the precise quantification of 2,4-DTBP is crucial for environmental monitoring, food safety evaluation, and toxicological research.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, establishing it as the premier technique for the analysis of 2,4-DTBP in intricate sample matrices.[1] GC-MS is generally preferred for its lower detection limits for volatile compounds like 2,4-DTBP.[2]
This application note presents a detailed protocol for the quantification of 2,4-DTBP in various matrices using GC-MS. The methodology described offers a robust framework for researchers, scientists, and professionals in drug development to achieve reliable determination of 2,4-DTBP levels.
Principle of the Method
The analytical method involves the extraction of 2,4-DTBP from the sample matrix, followed by separation, identification, and quantification using GC-MS. For aqueous samples, a common approach is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[1][2] The extract is then injected into the GC-MS system. In the gas chromatograph, 2,4-DTBP is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][4] The mass spectrum of 2,4-DTBP is characterized by a molecular ion [M]+ at m/z 206 and a prominent fragment ion at m/z 191, corresponding to the loss of a methyl group.[1]
Experimental Protocols
1. Reagents and Standards
-
Solvents: HPLC or GC grade Hexane (B92381), Dichloromethane (B109758) (DCM), and Ethanol (B145695).[1]
-
Standards: 2,4-Di-tert-butylphenol (≥98% purity) and a suitable internal standard (IS), such as 4-tert-butylphenol-d13.[1][5]
-
Reagents: Anhydrous sodium sulfate, Sodium chloride (NaCl).[1]
2. Standard Solutions Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 2,4-DTBP and dissolve it in 10 mL of ethanol in a volumetric flask.[1]
-
Intermediate Standard Solution (10 mg/L): Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with ethanol.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by serially diluting the intermediate standard solution with ethanol.[1]
-
Internal Standard (IS) Solution (5 mg/L): Prepare a 5 mg/L solution of the chosen internal standard (e.g., 4-tert-butylphenol-d13) in ethanol.[1]
3. Sample Preparation
The following protocols are generalized and can be adapted based on the specific sample matrix.
3.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for water samples.[1]
-
Measure 10 mL of the water sample into a 20 mL glass vial.
-
Spike the sample with 50 µL of the 5 mg/L internal standard solution.
-
Add approximately 2 g of NaCl to the vial to enhance phase separation and cap it.[1]
-
Add 5 mL of hexane or dichloromethane to the vial.[1]
-
Vigorously shake the vial for 2 minutes.[1]
-
Allow the layers to separate for 5 minutes.[1]
-
Carefully collect the organic layer and transfer it to a clean tube.
-
Repeat the extraction process two more times with fresh organic solvent.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[1]
3.2. Solid-Phase Microextraction (SPME) for Aqueous Samples (e.g., Wine)
This protocol is adapted from a method for determining alkylphenols in wine.[2][5]
-
Place a 10 mL sample into a 20 mL SPME glass vial.[5]
-
Add approximately 2 g of NaCl.[5]
-
Add 50 µL of the 5 mg/L internal standard solution.[5]
-
Close the vial with a perforated cap and a Teflon seal.[5]
-
Perform headspace SPME extraction for 20 minutes at 40 °C.[5]
3.3. Extraction from Solid Samples (e.g., Food, Bark Extract)
For solid samples, a solvent extraction is typically employed.
-
Homogenize the solid sample.
-
For plant material, a common method is to mix the dried powder with a solvent like methanol (B129727) and shake for an extended period (e.g., 48 hours).[6]
-
For food samples, steam distillation followed by solvent extraction can be used.[3][4]
-
The resulting solvent extract is then filtered and concentrated.[6]
-
The extract may require a clean-up step, such as column chromatography, to remove interfering substances.[3]
4. GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in Table 2.
-
Create a sequence including solvent blanks, working standards for the calibration curve, and the prepared samples.[1]
-
Inject 1 µL of each standard and sample.[1]
-
Acquire data in SIM mode, monitoring the specified quantifier and qualifier ions for both 2,4-DTBP and the internal standard.[1]
Data Presentation
Table 1: Quantitative Performance of GC-MS Methods for 2,4-DTBP Analysis
| Performance Parameter | GC-MS | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Accuracy (% Recovery) | 80 - 113% | [2][3] |
| Precision (%RSD) | Intraday: < 15%, Interday: < 15% | [2] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | [2] |
| Limit of Quantitation (LOQ) | 1 µg/L | [2] |
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | 5% phenyl-methylpolysiloxane (e.g., Elite-5MS), 30 m x 0.25 mm, 0.25 µm film thickness | [2][6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | [2] |
| Injection Mode | Splitless | [2] |
| Injection Volume | 1-2 µL | [1][6] |
| Injector Temperature | 250°C - 280°C | [2][6] |
| Oven Temperature Program | Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes | [2][5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |
| Ion Source Temperature | 180°C - 250°C | [5][6] |
| Mass Range | m/z 40-500 (for full scan) | [2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification | [3][4] |
| Quantifier Ion (m/z) | 191 | [1] |
| Qualifier Ion (m/z) | 206 | [1] |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of 2,4-DTBP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiv.int [oiv.int]
- 6. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Determination of 2,4-Di-tert-butylphenol in Aqueous Samples by Liquid-Liquid Extraction Coupled with Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) in water samples. The protocol employs a liquid-liquid extraction (LLE) procedure for the efficient isolation of 2,4-DTBP from the aqueous matrix, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is suitable for environmental monitoring, food safety assessment, and toxicological studies where reliable quantification of 2,4-DTBP is required.[1] The described LLE protocol is straightforward and utilizes common laboratory equipment and reagents, while the GC-MS analysis provides high sensitivity and selectivity for definitive identification and quantification.[1][2]
Introduction
2,4-Di-tert-butylphenol is a synthetic phenolic compound widely used as an antioxidant and stabilizer in various industrial products, including plastics, petrochemicals, and personal care items.[3][4] Its presence has been detected in various environmental matrices, including water, and has raised concerns due to its potential as an endocrine disruptor.[1][4] Consequently, the development of reliable and validated analytical methods for the accurate quantification of 2,4-DTBP in water is crucial for assessing environmental contamination and human exposure.[1]
Liquid-liquid extraction is a widely used sample preparation technique for the separation of analytes from a liquid sample matrix into an immiscible solvent. This protocol provides a detailed LLE method optimized for the extraction of the lipophilic compound 2,4-DTBP from water samples.[5][6] Subsequent analysis by GC-MS ensures high sensitivity and selectivity, allowing for the detection of 2,4-DTBP at trace levels.[2]
Experimental Protocol
Materials and Reagents
-
2,4-Di-tert-butylphenol (analytical standard, ≥99% purity)
-
Internal Standard (IS), e.g., 4-tert-butylphenol-d13
-
Hexane (B92381) (HPLC grade or equivalent)
-
Dichloromethane (HPLC grade or equivalent)
-
Ethanol (B145695) (anhydrous, HPLC grade)
-
Anhydrous sodium sulfate (B86663) (ACS grade)
-
Sodium chloride (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
20 mL glass vials with PTFE-lined screw caps
-
10 mL and 100 µL volumetric flasks
-
Pasteur pipettes
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Standard Solutions Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 2,4-Di-tert-butylphenol and dissolve it in ethanol in a 10 mL volumetric flask.[1]
-
Intermediate Standard Solution (10 mg/L): Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with ethanol.[1]
-
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/L): Prepare a series of working standards by serially diluting the intermediate standard solution with ethanol.[1]
-
Internal Standard (IS) Solution (5 mg/L): Prepare a 5 mg/L solution of the internal standard (e.g., 4-tert-butylphenol-d13) in ethanol.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Measure 10 mL of the water sample into a 20 mL glass vial.[1]
-
Spike the sample with 50 µL of the 5 mg/L internal standard solution.[1]
-
Add approximately 2 g of NaCl to the vial to facilitate phase separation (salting-out effect).[1]
-
Cap the vial and vortex briefly to dissolve the salt.
-
Add 5 mL of hexane (or dichloromethane) to the vial.[1]
-
Shake the vial vigorously for 2 minutes using a vortex mixer.[1]
-
Allow the layers to separate for 5 minutes. The organic layer (top layer if using hexane) contains the extracted 2,4-DTBP.[1]
-
Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette.[1]
-
Repeat the extraction (steps 5-8) two more times, pooling the organic extracts.[1]
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]
-
If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Injection Volume: 1 µL of each standard and sample.[1]
-
GC Conditions (suggested):
-
Column: A suitable capillary column, e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C for 1 minute, then ramp at 7°C/minute to 200°C (hold for 3 minutes), and then at 10°C/minute to 300°C (hold for 5 minutes).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
-
MS Conditions (suggested):
-
Ion Source Temperature: 180°C[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM)[1]
-
Quantifier and Qualifier Ions:
-
2,4-DTBP: The molecular ion [M]+ at m/z 206 and the base peak at m/z 191 (loss of a methyl group) are characteristic.[1]
-
Internal Standard: Monitor appropriate ions for the chosen internal standard.
-
-
Data Analysis
-
Integrate the chromatographic peaks for the quantifier ions of 2,4-DTBP and the internal standard.[1]
-
Generate a calibration curve by plotting the ratio of the peak area of 2,4-DTBP to the peak area of the internal standard against the concentration of the working standards.[1]
-
Determine the linearity of the calibration curve (R² should be >0.99).[1]
-
Calculate the concentration of 2,4-DTBP in the water samples based on the calibration curve.
Data Presentation
The following table summarizes the quantitative performance of analytical methods for 2,4-Di-tert-butylphenol based on literature values.
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS |
| Linearity (R²) | > 0.998 | > 0.99[2] |
| Accuracy (% Recovery) | 95 - 105% | 80 - 113%[2] |
| Precision (%RSD) | < 5% | Intraday: < 15%, Interday: < 15%[2] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols)[2] | Typically in the low ng/mL range[2] |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols)[2] | 1 µg/L[2] |
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of 2,4-DTBP.
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides an effective and reproducible method for the isolation of 2,4-Di-tert-butylphenol from water samples. The subsequent analysis by GC-MS offers the necessary sensitivity and selectivity for accurate quantification at trace levels. This method is a valuable tool for researchers, scientists, and professionals in environmental and drug development fields who require reliable data on the concentration of 2,4-DTBP in aqueous matrices. The provided experimental parameters can be adapted to specific laboratory instrumentation and sample matrices to achieve optimal performance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols: Synthesis and Antioxidant Evaluation of 2,6-di-tert-butylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various 2,6-di-tert-butylphenol (B90309) derivatives and the subsequent evaluation of their antioxidant properties. Detailed protocols for key synthetic transformations and standardized antioxidant assays are presented to ensure reproducibility and facilitate comparative studies.
Introduction
2,6-di-tert-butylphenol and its derivatives are a prominent class of synthetic phenolic antioxidants. The characteristic bulky tert-butyl groups at the ortho positions of the phenolic hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical upon scavenging a free radical.[1] This structural feature is crucial for their function as potent antioxidants, preventing the propagation of radical chain reactions in various matrices, including biological systems and industrial materials.[1]
The antioxidant mechanism of these compounds primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The versatility of the 2,6-di-tert-butylphenol scaffold allows for the introduction of various functional groups at the para position, enabling the modulation of their antioxidant activity, physicochemical properties, and potential biological targets. This document outlines the synthesis of several such derivatives and provides detailed protocols for assessing their antioxidant capacity using common in vitro assays.
Synthesis of 2,6-di-tert-butylphenol Derivatives: Protocols
The following protocols describe the synthesis of representative 2,6-di-tert-butylphenol derivatives with different functionalities at the 4-position.
Protocol 1: Synthesis of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT)
This protocol describes the industrial synthesis of BHT via the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene (B52900).
Materials:
-
p-cresol (4-methylphenol)
-
Isobutylene (2-methylpropene)
-
Sulfuric acid (catalyst)
-
Reaction vessel suitable for pressurized reactions
Procedure:
-
Charge the reaction vessel with p-cresol.
-
Introduce isobutylene into the vessel.
-
Add a catalytic amount of sulfuric acid.
-
The reaction is typically carried out under pressure to maintain isobutylene in the liquid phase.
-
Maintain the reaction at a controlled temperature and pressure until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, the catalyst is neutralized and removed.
-
The product, 2,6-di-tert-butyl-4-methylphenol, is purified by distillation.
Protocol 2: Synthesis of 2,6-di-tert-butyl-4-mercaptophenol (B120284)
This protocol details a two-step synthesis of 2,6-di-tert-butyl-4-mercaptophenol starting from 2,6-di-tert-butylphenol.
Step 1: Synthesis of 3,5-di-tert-butyl-4-hydroxythiocyanate
-
In a reaction vessel, prepare a mixture of 2,6-di-tert-butylphenol (0.05 mol) and potassium thiocyanate (B1210189) (KSCN, 0.18 mol) in 75 mL of methanol (B129727) (MeOH) saturated with potassium bromide (KBr).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (Br2, 0.05 mol) in 20 mL of MeOH saturated with KBr dropwise with constant stirring.
-
After the addition is complete, continue stirring for a specified time to ensure complete reaction.
-
Isolate the product, 3,5-di-tert-butyl-4-hydroxythiocyanate, by filtration and wash with cold MeOH.
Step 2: Synthesis of 2,6-di-tert-butyl-4-mercaptophenol
-
In a reaction vessel under an argon atmosphere, combine 3,5-di-tert-butyl-4-hydroxythiocyanate (0.05 mol) and zinc dust (0.25 mol) in 130 mL of ethanol (B145695) (EtOH).
-
Add 25 mL of concentrated acid (e.g., HCl) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and other solids.
-
The filtrate is then subjected to an appropriate work-up, typically involving extraction and purification by crystallization or chromatography, to yield 2,6-di-tert-butyl-4-mercaptophenol.[2]
Protocol 3: Synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols
This protocol describes the synthesis of oxadiazole derivatives of 2,6-di-tert-butylphenol from 3,5-di-tert-butyl-4-hydroxybenzoic acid and aryl hydrazides.[3]
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
Aryl acid hydrazide (e.g., 4-methoxybenzoyl hydrazide)
-
Phosphorus oxychloride (POCl3)
-
Sodium bicarbonate
Procedure:
-
In a 50 mL round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the desired aryl acid hydrazide (1.24 mmol).
-
At room temperature, add 5 mL of phosphorus oxychloride in portions.
-
Reflux the mixture with stirring on a water bath at 80–90 °C for 3 hours.
-
After cooling, pour the reaction mixture onto 100 mL of crushed ice and stir for 15 minutes.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7–8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).[3]
Antioxidant Activity Evaluation: Protocols
The antioxidant capacity of the synthesized 2,6-di-tert-butylphenol derivatives can be evaluated using the following standardized in vitro assays.
Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare stock solutions of the synthesized derivatives and a standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to triplicate wells.
-
For the control, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 5: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare stock solutions and serial dilutions of the synthesized derivatives and a standard antioxidant.
-
Assay:
-
In a 96-well plate, add 20 µL of the test compound or standard solution to triplicate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The IC50 value is determined from the dose-response curve.
Protocol 6: FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37 °C before use.
-
Preparation of test and standard solutions: Prepare stock solutions and serial dilutions of the synthesized derivatives and the standard.
-
Assay:
-
In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent) to triplicate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37 °C for 4-30 minutes (the incubation time should be optimized and consistent).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the standards against their concentrations. The antioxidant capacity of the samples is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.
Data Presentation: Comparative Antioxidant Activity
The antioxidant activities of various 2,6-di-tert-butylphenol derivatives, as determined by the DPPH and FRAP assays, are summarized in the tables below for comparative analysis.
Table 1: DPPH Radical Scavenging Activity of 2,6-di-tert-butylphenol Derivatives
| Compound | Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) |
| BHT | Methyl | ~104 | - | - |
| Compound 3 (from[4]) | Thiosemicarbazide | 68.03 | BHT | >100 |
| 2,4-di-tert-butylphenol | Isomer | 291 | - | - |
| 5f (from[3]) | Oxadiazole (4-chlorophenyl) | - | BHT | - |
| 5j (from[3]) | Oxadiazole (2-methylphenyl) | - | BHT | - |
Note: A lower IC50 value indicates higher antioxidant activity. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of 2,6-di-tert-butylphenol Derivatives
| Compound | Derivative Class | FRAP Value (µmol Fe²⁺/g or µmol) | Reference Compound | FRAP Value |
| BHT | Methyl | 9928 µmol Fe²⁺/g | - | - |
| 5f (from[3]) | Oxadiazole (4-chlorophenyl) | Significant activity | BHT | - |
| 5j (from[3]) | Oxadiazole (2-methylphenyl) | Significant activity | BHT | - |
Note: Higher FRAP values indicate greater reducing power and antioxidant capacity.
Structure-Activity Relationship (SAR) of Phenolic Antioxidants
The antioxidant activity of 2,6-di-tert-butylphenol derivatives is significantly influenced by the nature and position of substituents on the phenol (B47542) ring.[2]
-
Electron-donating groups (EDGs) at the para position generally increase antioxidant activity by stabilizing the phenoxyl radical through resonance or inductive effects.
-
Electron-withdrawing groups (EWGs) at the para position tend to decrease antioxidant activity by destabilizing the phenoxyl radical.
-
Steric hindrance from the ortho tert-butyl groups is crucial for the stability of the phenoxyl radical, preventing it from participating in further radical chain reactions.
-
The number and position of hydroxyl groups also play a critical role; for instance, additional hydroxyl groups can enhance antioxidant capacity.[5]
-
The overall lipophilicity of the molecule can influence its accessibility to lipid-rich environments where oxidative stress often occurs.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of free radical scavenging by a 2,6-di-tert-butylphenol derivative.
Caption: General workflow for the synthesis and antioxidant evaluation of derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Alkylation for the Synthesis of Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of hindered phenols via Friedel-Crafts alkylation. Hindered phenols are of significant interest due to their potent antioxidant properties, which makes them valuable in the pharmaceutical industry for drug development and as stabilizers in various chemical formulations. This guide covers the underlying reaction mechanisms, various catalytic systems, and detailed experimental procedures for the synthesis of key hindered phenols. Quantitative data on reaction yields and selectivity are presented in tabular format for comparative analysis. Furthermore, this document illustrates the reaction pathways, experimental workflows, and the antioxidant mechanism of hindered phenols using Graphviz diagrams.
Introduction
Hindered phenols are a class of organic compounds characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions. This steric hindrance is crucial to their function as highly effective antioxidants. The bulky groups stabilize the phenoxy radical formed upon scavenging a free radical, preventing it from initiating further undesirable reactions.
The primary industrial method for synthesizing these valuable compounds is the Friedel-Crafts alkylation of phenols or substituted phenols.[1] This electrophilic aromatic substitution reaction involves the introduction of an alkyl group onto the aromatic ring of the phenol (B47542) in the presence of an acid catalyst. The choice of alkylating agent, catalyst, and reaction conditions can be tailored to achieve high yields and desired regioselectivity.
In the realm of drug development, hindered phenols are explored for their potential to mitigate oxidative stress, a key factor in various pathologies, including neurodegenerative diseases.[2][3] Their unique ability to act as radical scavengers makes them attractive candidates for the development of novel therapeutic agents.[4] Some hindered phenol derivatives have even shown the ability to switch from antioxidant to pro-oxidant activity, a property that could be exploited for targeted cancer therapy.[3]
Reaction Mechanism and Catalysis
The Friedel-Crafts alkylation of phenols proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a carbocation electrophile from an alkylating agent, followed by the nucleophilic attack of the electron-rich phenol ring.
Step 1: Formation of the Electrophile The alkylating agent (e.g., an alkene, alcohol, or alkyl halide) is activated by an acid catalyst to form a carbocation. For instance, with an alkene like isobutylene (B52900), protonation by a Brønsted acid or coordination to a Lewis acid generates the stable tert-butyl carbocation.
Step 2: Electrophilic Attack The aromatic ring of the phenol, activated by the hydroxyl group, attacks the carbocation. The attack can occur at the ortho or para positions. The regioselectivity is influenced by the steric hindrance of the incoming electrophile and the directing effect of the hydroxyl group.
Step 3: Deprotonation A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol.
A variety of catalysts can be employed, ranging from traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) to solid acid catalysts such as zeolites, clays, and ion-exchange resins.[5] The use of solid acids is gaining prominence due to their environmental benefits, including easier separation and reusability.[6]
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired hindered phenol. The following tables summarize quantitative data for the synthesis of representative hindered phenols.
Table 1: Synthesis of 2,6-Di-tert-butylphenol (B90309)
| Phenol Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| Phenol | Isobutylene | Aluminum Phenoxide | 100-110 | Atmospheric | 80 | High for 2,6-isomer | [7] |
| Phenol | Isobutylene | Aluminum Phenoxide | 150 | 45-50 atm | 76-79 | High for 2,6-isomer | [7] |
| Phenol | Isobutylene | Aluminum | 90-110 | 6-10 atm | up to 75 | - | [8] |
| 2-tert-butylphenol | Isobutylene | Aluminum tris-(2-tert-butylphenolate) | 10-30 | 1.5-2.8 bar | - | High for 2,6-isomer | [9] |
Table 2: Synthesis of Butylated Hydroxytoluene (BHT)
| Phenol Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| p-Cresol (B1678582) | Isobutylene | Ionic Liquid | 40 | - | 94 | [10] |
| p-Cresol | Isobutylene | Ionic Liquid | 50 | - | 93 | [10] |
| p-Cresol | Isobutylene | Ionic Liquid | 60 | - | 92 | [10] |
| p-Cresol | Isobutylene | Ionic Liquid | 70 | - | 91 | [10] |
Table 3: Synthesis of 2,4-Di-tert-butylphenol
| Phenol Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity to 4-TBP (%) | Reference |
| Phenol | tert-butyl alcohol | Ionic Liquid [HIMA]OTs | 70 | 86 | 57.6 | [11] |
| Phenol | Isobutylene | Acid-supported alumina | 120-180 | - | - | [11] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of common hindered phenols.
Protocol 1: Synthesis of 2,6-Di-tert-butylphenol[7]
Materials:
-
Phenol
-
Isobutylene
-
Aluminum phenoxide catalyst
-
Aliphatic hydrocarbons (for recrystallization)
Equipment:
-
Glass reactor equipped with a stirrer, gas inlet, and thermometer
-
Heating mantle
-
Vacuum distillation apparatus
-
Recrystallization apparatus
Procedure:
-
Charge the reactor with phenol and the aluminum phenoxide catalyst (0.5 to 1% by weight calculated for aluminum).
-
Heat the mixture to 100-110 °C with stirring.
-
Pass isobutylene gas into the reaction mixture over a period of 8 hours while maintaining the temperature.
-
After the reaction is complete, cool the mixture.
-
Subject the resulting alkylate to vacuum distillation to separate the product from unreacted starting materials and byproducts.
-
Recrystallize the collected fraction of 2,6-di-tert-butylphenol from an aliphatic hydrocarbon to obtain the pure product.
Protocol 2: Synthesis of Butylated Hydroxytoluene (BHT) from p-Cresol[10]
Materials:
-
p-Cresol
-
Isobutylene
-
Ionic liquid catalyst
Equipment:
-
Gas-liquid reactor with a stirrer and gas inlet
-
Temperature controller
-
Separatory funnel
Procedure:
-
Charge the gas-liquid reactor with p-cresol and the ionic liquid catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 40-70 °C).
-
Introduce isobutylene gas into the reactor. The reaction is typically carried out at atmospheric or slightly elevated pressure (0.05-0.5 MPa).
-
Monitor the reaction progress by sampling and analysis (e.g., GC-MS). A conversion rate of p-cresol of 100% can be achieved.
-
Upon completion, the product phase can be easily separated from the ionic liquid catalyst phase.
-
The BHT product can be further purified if necessary.
Protocol 3: Synthesis of 2,4-Di-tert-butylphenol[11]
Materials:
-
Phenol
-
tert-Butyl alcohol
-
Ionic liquid catalyst [HIMA]OTs
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst in the round-bottom flask.
-
Heat the reaction mixture to 70°C and stir.
-
Monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to precipitate the ionic liquid catalyst.
-
Separate the catalyst by filtration. The catalyst can be dried and potentially reused.
-
The liquid product can be purified by distillation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and application of hindered phenols.
Caption: Friedel-Crafts alkylation mechanism for hindered phenol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 8. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 9. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 10. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Determination of 2,4,6-tri-tert-butylphenol in Food
Introduction
2,4,6-tri-tert-butylphenol (B181104) (TTBP) is a synthetic phenolic compound widely used as an antioxidant in various industrial applications, including plastics and rubber.[1][2] Its primary function is to prevent oxidative degradation, thereby extending the shelf life of materials.[3] However, due to its use in food packaging materials, there is a potential for TTBP to migrate into food products, leading to human exposure.[4][5] Concerns have been raised about its bioaccumulative properties and potential as an endocrine disruptor, making the development of sensitive and reliable analytical methods for its detection in food matrices a priority for food safety and research.[1][6]
These application notes provide detailed protocols for the determination of TTBP in various food samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for this purpose.
Quantitative Data Summary
The performance of analytical methods is crucial for the accurate quantification of contaminants in food. The following tables summarize the key performance indicators for the determination of 2,4,6-tri-tert-butylphenol and related phenolic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance of Validated GC-MS Method for 2,4,6-tri-tert-butylphenol (TTBP) in Food
| Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| 2,4,6-tri-tert-butylphenol (TTBP) | Food (Meat, Fish, Liver) | Not Specified | Trace - 1.83 ng/g | < 0.2 ng/g | 88 - 111 | 1.0 - 9.8 | [6] |
Experimental Protocols
Protocol 1: Determination of 2,4,6-tri-tert-butylphenol in Food by Steam Distillation and GC-MS
This protocol details a method for the extraction and quantification of TTBP in food samples using steam distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM).[4][5] This method is effective for various food matrices, including meat, liver, and fish.[4][5]
1. Materials and Reagents
-
Solvents: Hexane (B92381) (HPLC grade), Acetone (B3395972) (HPLC grade)
-
Standards: 2,4,6-tri-tert-butylphenol (TTBP) analytical standard
-
Apparatus: Steam distillation apparatus, Kuderna-Danish (KD) concentrator, silica (B1680970) gel cartridges for solid-phase extraction (SPE), gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of TTBP standard and dissolve in 100 mL of hexane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
3. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g).
-
Steam Distillation: Place the homogenized sample into the flask of a steam distillation apparatus. Add distilled water and an anti-foaming agent.
-
Extraction: Perform steam distillation, collecting the distillate in a flask containing a known volume of hexane to trap the volatile and semi-volatile compounds, including TTBP.[4][5]
-
Concentration: Transfer the hexane extract to a Kuderna-Danish (KD) concentrator and concentrate the volume to approximately 1 mL.
4. Clean-up (Silica Gel SPE)
-
Column Conditioning: Condition a silica gel cartridge by passing hexane through it.
-
Sample Loading: Load the concentrated extract onto the conditioned cartridge.
-
Elution: Elute the cartridge with a mixture of acetone and hexane (e.g., 20:80 v/v).[5]
-
Final Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard if required.
5. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1-2 µL of the final extract into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TTBP (e.g., m/z 247, 262).
-
6. Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the TTBP standard against its concentration.
-
Quantification: Determine the concentration of TTBP in the sample by comparing its peak area to the calibration curve. The final concentration in the food sample should be calculated by accounting for the initial sample weight and dilution factors.
Visualizations
// Invisible edges for layout edge [style=invis]; Homogenize -> SPE; SteamDistill -> Elute; Concentrate1 -> Concentrate2; SPE -> GCMS; Elute -> Data; } caption [label="Workflow for TTBP determination by GC-MS.", fontname="Arial", fontsize=10];
// Connections Sample -> Dissolve; Dissolve -> Partition; Partition -> Concentrate; Concentrate -> HPLC [label="Inject Sample"]; HPLC -> Separate; Separate -> Detect; Detect -> Calibrate; Calibrate -> Quantify; Quantify -> Report; } caption [label="General workflow for antioxidant analysis by HPLC.", fontname="Arial", fontsize=10];
References
Application Notes and Protocols for 2,5-di-tert-butylhydroquinone (DTBHQ) as an Industrial Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) is a highly effective synthetic phenolic antioxidant used extensively as a stabilizer in various industrial applications.[1] Its primary role is to inhibit oxidative degradation in materials such as polymers (including polyethylene (B3416737) and polypropylene), rubber, adhesives, and oils.[2] This degradation, often initiated by heat, UV radiation, or mechanical stress, can lead to undesirable changes in material properties like discoloration, loss of mechanical strength, and reduced shelf life.[1] DTBHQ's excellent thermal stability, low volatility, and high compatibility with a wide range of materials make it a preferred choice for enhancing product durability and longevity.[3]
This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of available quantitative data for researchers and professionals working with DTBHQ.
Mechanism of Action: Free-Radical Scavenging
The stabilizing efficacy of DTBHQ is rooted in its ability to act as a free-radical scavenger.[1] The process of oxidative degradation in polymers is a chain reaction initiated by the formation of highly reactive free radicals. DTBHQ interrupts this cycle by donating a hydrogen atom from its hydroxyl groups to these radicals, thereby neutralizing them and forming a stable, non-reactive species.[1] The bulky tert-butyl groups on the hydroquinone (B1673460) ring sterically hinder the resulting phenoxyl radical, preventing it from initiating new degradation chains.[1] This mechanism effectively terminates the auto-oxidation cycle, preserving the integrity of the material.[1]
Applications and Performance Data
DTBHQ is utilized across a range of industries to prevent degradation and extend product life. Its performance is often compared to other common industrial antioxidants. While direct, comprehensive comparative data can be sparse, available information indicates its high efficacy. One manufacturer suggests that the anti-oxygenation and anti-aging functions of DTBHQ are equivalent to or better than commonly used industrial antioxidants like Antioxidant 1010 and 264 (BHT).[3]
Data Presentation
Table 1: Illustrative Performance of DTBHQ in Polymer Stabilization
| Polymer Type | Test | Metric | Control (No Antioxidant) | DTBHQ (Typical Concentration) |
| Polyethylene | Oxidative Induction Time (OIT) @ 200°C | Minutes | < 10 | > 60 |
| Polypropylene | Tensile Strength Retention after Aging | % | < 50 | > 80 |
| Polypropylene | Elongation at Break Retention after Aging | % | < 30 | > 70 |
| General Polymer | Color Stability (ΔE*) after UV Exposure | - | High | Low |
Note: The data presented is illustrative and compiled from various sources to demonstrate the typical improvements observed with the addition of DTBHQ. Actual performance will vary depending on the specific polymer formulation, processing conditions, and stabilizer concentration.
Table 2: Comparative Antioxidant Activity (Illustrative)
| Antioxidant | Polymer System | Performance Metric | Observation |
| DTBHQ | Various Polymers | Overall Stability | Highly effective, non-staining antioxidant.[4][5] |
| Irganox 1010 | Polyethylene | Thermal Stability | Known for excellent performance in preventing degradation during processing.[6][7] |
| BHT (Butylated Hydroxytoluene) | Various Polymers | General Antioxidant | Effective, but can be more volatile than other phenolic antioxidants.[8] |
Experimental Protocols
A systematic approach is crucial for evaluating the effectiveness of DTBHQ in a specific formulation. The following workflow outlines the key steps from material preparation to performance analysis.
Protocol 1: Determination of Oxidative Induction Time (OIT)
This protocol is based on the principles of ASTM D3895 and is used to determine the resistance of a material to thermo-oxidative degradation.[4][9][10]
-
Objective: To quantify the effectiveness of DTBHQ in delaying the onset of oxidation at an elevated temperature.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the polymer containing DTBHQ into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Inert Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heating: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Hold (Nitrogen): Once the isothermal temperature is reached, hold for 5 minutes to allow the temperature to stabilize.
-
Switch to Oxygen: Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
-
-
Data Analysis: A longer OIT indicates greater oxidative stability. Compare the OIT of the stabilized polymer with an unstabilized control.
Protocol 2: Assessment of Mechanical Properties (Tensile Testing)
This protocol is based on the principles of ASTM D638 and is used to determine the tensile properties of a polymer before and after accelerated aging.[11][12][13]
-
Objective: To evaluate the ability of DTBHQ to preserve the mechanical integrity of a polymer after exposure to heat or UV radiation.
-
Apparatus: Universal Testing Machine (UTM) with an extensometer, standardized dumbbell-shaped test specimens.
-
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from compression-molded plaques.
-
Initial Tensile Testing: Condition the unaged specimens at a standard temperature and humidity. Conduct tensile testing on a representative set of specimens to establish baseline properties (tensile strength, elongation at break, and tensile modulus).
-
Accelerated Aging: Expose another set of specimens to accelerated aging conditions (e.g., in a circulating air oven at a specified temperature for a set duration, or in a xenon arc weathering chamber according to ASTM G155).[14][15]
-
Final Tensile Testing: After aging, condition the specimens and perform tensile testing as described in step 2.
-
-
Data Analysis: From the load-extension curves, determine the tensile strength, elongation at break, and tensile modulus for both unaged and aged samples. Calculate the percentage retention of these properties after aging. Higher retention indicates better stabilization.
Protocol 3: Evaluation of Color Stability
-
Objective: To assess the effectiveness of DTBHQ in preventing discoloration of a polymer upon exposure to UV light and heat.
-
Apparatus: Spectrophotometer or colorimeter, accelerated aging chamber (e.g., xenon arc weathering tester according to ASTM G155).[14][15]
-
Procedure:
-
Sample Preparation: Prepare flat, opaque polymer plaques of a standardized thickness.
-
Initial Color Measurement: Calibrate the spectrophotometer. Measure the initial color of the unaged samples and record the CIELAB values (L, a, b*).
-
Accelerated Aging: Expose the samples in a xenon arc weathering apparatus for a specified duration.
-
Final Color Measurement: After aging, measure the color of the exposed samples.
-
-
Data Analysis: Calculate the total color change (ΔE) using the initial and final L, a, and b values. A smaller ΔE* value indicates better color stability.
Conclusion
2,5-di-tert-butylhydroquinone is a highly effective and versatile stabilizer for a wide range of industrial materials.[2] Its ability to scavenge free radicals leads to significant improvements in the thermal and oxidative stability of polymers and other materials, thereby enhancing their durability and lifespan.[1] The provided experimental protocols offer a standardized framework for researchers to quantify the performance of DTBHQ in their specific formulations, enabling the optimization of stabilizer concentrations for enhanced product performance.
References
- 1. benchchem.com [benchchem.com]
- 2. eastman.com [eastman.com]
- 3. milestonetbhq.org [milestonetbhq.org]
- 4. store.astm.org [store.astm.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 14. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. ASTM G155 | Q-Lab [q-lab.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Alkylation of Phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts alkylation of phenol (B47542). Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
Question: Why is the yield of my desired mono-alkylated phenol low, with significant formation of polyalkylated byproducts?
Answer:
This is a common issue arising from the high reactivity of the phenolic ring. The hydroxyl group is strongly activating, making the initial product more nucleophilic than phenol itself and thus prone to further alkylation.[1] Here are several strategies to mitigate this:
-
Utilize an Excess of Phenol: Increasing the molar ratio of phenol to the alkylating agent can statistically favor the alkylation of the starting material over the mono-alkylated product, thereby minimizing polyalkylation.[1]
-
Control Reaction Time and Temperature: Carefully monitor the reaction's progress and halt it once the concentration of the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[1]
-
Select a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[1] Consider using milder catalysts to control the reaction's reactivity.[1]
Question: How can I prevent the formation of the O-alkylated byproduct (phenyl ether)?
Answer:
Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1] The choice of reaction conditions can significantly influence the C/O alkylation ratio:
-
Catalyst Selection: The catalyst plays a crucial role. Acidic catalysts, typical for Friedel-Crafts reactions, generally promote C-alkylation by generating a carbocation that is attacked by the electron-rich aromatic ring.[2] In contrast, base-catalyzed reactions with alkyl halides tend to favor O-alkylation.[2] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[1]
-
Solvent Choice: The solvent can have a profound effect. Protic solvents (e.g., water, trifluoroethanol) can hydrogen bond with the phenoxide oxygen, shielding it and favoring C-alkylation.[2] Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen as effectively, thus promoting O-alkylation.[2]
-
Reaction Conditions: The formation of phenyl ether can be kinetically favored.[1] Adjusting the reaction temperature and time may influence the product distribution.[1]
Question: My reaction is producing an undesired regioisomer (e.g., para-product instead of ortho-product). How can I control the regioselectivity?
Answer:
The formation of different regioisomers is often a competition between thermodynamic and kinetic control. The para-substituted product is typically the thermodynamically more stable isomer due to reduced steric hindrance. However, ortho-alkylation can be kinetically favored under certain conditions.
-
Catalyst System: A dual catalyst system of ZnCl₂ and (R)-camphorsulfonic acid (CSA) has been shown to be effective for the site-selective ortho-alkylation of phenols with secondary alcohols.[3][4]
-
Reaction Temperature: Lower temperatures may favor the kinetically controlled ortho-product, while higher temperatures can lead to the thermodynamically favored para-product.
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation of phenol.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of phenol failing with a strongly deactivated phenol derivative?
A1: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack, which can cause the reaction to fail or proceed with very low yield.[5]
Q2: Can I use aryl halides or vinyl halides as alkylating agents for phenol?
A2: No, aryl halides and vinyl halides generally do not react in Friedel-Crafts alkylation.[6]
Q3: What is the role of the Lewis acid catalyst in the reaction?
A3: The Lewis acid catalyst, such as AlCl₃ or FeCl₃, is essential for generating the carbocation electrophile from the alkylating agent (e.g., an alkyl halide or an alcohol).[1] It polarizes the C-X bond of the alkyl halide, facilitating its cleavage to form the carbocation.[1]
Q4: What are some "greener" alternatives to traditional Lewis acid catalysts?
A4: There is a growing interest in developing more environmentally friendly catalysts for Friedel-Crafts reactions. These include solid acid catalysts like zeolites and modified clays, which can be easily separated and potentially reused.[1] Other alternatives include certain metal triflates and strong Brønsted acids.[1]
Data Presentation
Table 1: Influence of Catalyst on the Alkylation of 3-tert-butylphenol (B181075) with Cyclohexanol
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Fe(OTf)₂ (2.5) | HCl (2) | PhCl | 140 | 50-57 |
| 2 | Fe(acac)₃ (2.5) | HCl (2) | PhCl | 140 | 50-57 |
| 3 | ZnCl₂ (2.5) | HCl (2) | PhCl | 140 | 63 |
| 4 | ZnCl₂ (2.5) | HCl (2) | PhCl | 120 | 39 |
| 5 | ZnCl₂ (5) | HCl (2) | PhCl | 140 | 71 |
| 6 | ZnCl₂ (30) | HCl (2) | PhCl | 140 | 61 |
| 7 | ZnCl₂ (5) | CSA (2) | CyOH | 140 | 39 |
| 8 | ZnCl₂ (5) | CSA (2) | PhCl | 140 | 68 |
| 9 | ZnCl₂ (5) | CSA (0.75) | PhCl | 140 | 74 |
| 10 | ZnCl₂ (5) | CSA (0.5) | PhCl | 140 | 52 |
Data adapted from ChemRxiv, 2023, DOI: 10.26434/chemrxiv-2023-5718q.[4]
Table 2: Effect of Reaction Conditions on the Alkylation of Phenol with Styrene
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Selectivity to Mono-styrenated Phenol (%) |
| H₃PO₄ | 1:0.8 | 170 | 4 | 85.2 | 75.4 |
| H₃PO₄ | 1:1 | 170 | 4 | 92.1 | 68.3 |
| H₃PO₄ | 1:1.2 | 170 | 4 | 98.5 | 60.1 |
| SO₄²⁻/ZrO₂ | 1:1 | 100 | 6 | 95.7 | 82.3 |
| SO₄²⁻/ZrO₂ | 1:1 | 120 | 6 | 99.1 | 78.9 |
Note: This table is a representative summary based on typical outcomes described in the literature.[7]
Experimental Protocols
Protocol 1: Ortho-Alkylation of Phenol with a Secondary Alcohol
This protocol describes the site-selective ortho-alkylation of a phenol using a dual ZnCl₂/CSA catalyst system.
-
Preparation: In a dry reaction vessel under an inert atmosphere, add the phenol substrate (1.0 mmol), the secondary alcohol (1.1 mmol), ZnCl₂ (0.05 mmol, 5 mol%), and (R)-camphorsulfonic acid (0.75 mmol).[1]
-
Solvent Addition: Add chlorobenzene (B131634) (1.0 mL) to the reaction vessel.[1]
-
Reaction: Heat the reaction mixture to 140 °C and stir for 18 hours.[1]
-
Workup: After cooling to room temperature, quench the reaction with a suitable aqueous solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ortho-alkylated phenol.[1]
Protocol 2: Alkylation of Phenol with alpha-Methylstyrene (B127712) using Activated Clay
This protocol details a greener approach using a solid acid catalyst.
-
Flask Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 94 g (1.0 mol) of phenol and 9.4 g of activated clay.[8]
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.[8]
-
Heating: Heat the mixture to 80°C with stirring.[8]
-
Addition of alpha-Methylstyrene: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours. Maintain the reaction temperature at 80°C.[8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour.[8]
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the activated clay catalyst.[8]
-
Purification: The filtrate can be purified by vacuum distillation to separate unreacted phenol and the desired p-cumylphenol product.[8]
An overview of the experimental workflow is provided below:
Caption: General experimental workflow for Friedel-Crafts alkylation of phenol.
Reaction Mechanism
The Friedel-Crafts alkylation of phenol proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (e.g., an alkyl halide, alcohol, or alkene) to generate a carbocation or a carbocation-like species.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophile. The hydroxyl group of phenol is an ortho, para-director.
-
Deprotonation: A base (which can be the counter-ion of the catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring.
Caption: Simplified mechanism of Friedel-Crafts alkylation of phenol.
References
Technical Support Center: Overcoming Solubility Challenges of 2,4-Di-tert-butylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,4-Di-tert-butylphenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of 2,4-Di-tert-butylphenol?
A1: 2,4-Di-tert-butylphenol is poorly soluble in water. Its limited solubility is due to its hydrophobic nature, resulting from the two bulky tert-butyl groups on the phenol (B47542) ring.[1][2] The reported aqueous solubility is approximately 33-35 mg/L at 25°C.[3][4][5]
Q2: In which solvents is 2,4-Di-tert-butylphenol readily soluble?
A2: 2,4-Di-tert-butylphenol exhibits good solubility in various organic solvents. These include ethanol (B145695), acetone, dichloromethane, methanol, and ether.[1][2][6]
Q3: What are the primary methods to enhance the aqueous solubility of 2,4-Di-tert-butylphenol?
A3: The primary methods for increasing the aqueous solubility of poorly soluble compounds like 2,4-Di-tert-butylphenol include the use of co-solvents, cyclodextrin (B1172386) complexation, and nanoparticle formulations.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides structured approaches to address common solubility challenges encountered during experiments with 2,4-Di-tert-butylphenol.
Issue 1: Precipitation of 2,4-Di-tert-butylphenol in Aqueous Buffer
Cause: The concentration of 2,4-Di-tert-butylphenol exceeds its maximum solubility in the aqueous medium.
Solutions:
-
Co-solvent System: Introduce a water-miscible organic solvent to the aqueous buffer.
-
Cyclodextrin Inclusion Complex: Formulate 2,4-Di-tert-butylphenol with a cyclodextrin to create a water-soluble inclusion complex.
-
Nanoparticle Formulation: Prepare a nanoparticle formulation of 2,4-Di-tert-butylphenol to improve its dispersibility and effective solubility in aqueous media.
Quantitative Solubility Data
The following table summarizes the known solubility of 2,4-Di-tert-butylphenol in various solvents.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | ~33-35 mg/L |
| Ethanol | Not Specified | Good |
| Acetone | Not Specified | Good |
| Dichloromethane | Not Specified | Good |
| Methanol | Not Specified | Soluble |
| Ether | Not Specified | Soluble |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to increase the solubility of 2,4-Di-tert-butylphenol in an aqueous buffer.
Materials:
-
2,4-Di-tert-butylphenol
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve 2,4-Di-tert-butylphenol in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Serial Dilution: Perform serial dilutions of the stock solution with the aqueous buffer to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration of 2,4-Di-tert-butylphenol is still too high for that specific co-solvent/buffer ratio.
Protocol 2: Preparation of a 2,4-Di-tert-butylphenol-β-Cyclodextrin Inclusion Complex
This protocol details the formation of a water-soluble inclusion complex using β-cyclodextrin via the kneading method.
Materials:
-
2,4-Di-tert-butylphenol
-
β-cyclodextrin
-
Ethanol
-
Mortar and pestle
-
Oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of 2,4-Di-tert-butylphenol to β-cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Mixing: Accurately weigh the calculated amounts of 2,4-Di-tert-butylphenol and β-cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of ethanol to the mixture to form a paste. Knead the paste thoroughly with the pestle for 30-60 minutes. The consistency should be maintained by adding small amounts of ethanol as it evaporates.
-
Drying: Dry the resulting paste in an oven at 40-50°C for 24 hours to remove the ethanol.
-
Grinding: Grind the dried complex into a fine powder using the mortar and pestle.
-
Solubility Test: Test the solubility of the resulting powder in the desired aqueous solution.
Signaling Pathways and Experimental Workflows
RXRα Signaling Pathway Activation
2,4-Di-tert-butylphenol has been identified as an activator of the Retinoid X Receptor alpha (RXRα).[1][3][4][7][8] RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), to regulate gene expression.
Apoptosis Induction Pathway
In cancer cells, 2,4-Di-tert-butylphenol can induce apoptosis through the intrinsic pathway by modulating key regulatory proteins.[9][10]
Anti-inflammatory Mechanism via NF-κB Pathway
The anti-inflammatory effects of 2,4-Di-tert-butylphenol are associated with the inhibition of the NF-κB signaling pathway.[9]
General Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting and optimizing a solubilization method for 2,4-Di-tert-butylphenol.
References
- 1. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. 2,4-Di-tert-butylphenol, 97% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 2,4-Di-tert-butylphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-di-tert-butylphenol (B135424).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my 2,4-di-tert-butylphenol (2,4-DTBP) yield low despite high phenol (B47542) conversion?
A1: Low yield with high conversion typically indicates a selectivity issue, where the reaction is favoring the formation of other products over 2,4-DTBP.[1]
-
Potential Cause 1: Insufficient Over-Alkylation. The formation of 2,4-DTBP requires a second alkylation step.
-
Solution: To encourage di-substitution, consider increasing the reaction time or temperature.[2] Adjusting the phenol to tert-butanol (B103910) molar ratio to favor the alkylating agent can also shift the equilibrium towards the desired product.[2] Certain catalysts, such as Zr-containing Beta zeolites, are known to facilitate the over-alkylation of 4-tert-butylphenol (B1678320) (4-TBP) to 2,4-DTBP.[1]
-
-
Potential Cause 2: Formation of Isomers and Other Byproducts. The reaction can produce isomers like 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) or even 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP).[2] The formation of tert-butyl phenyl ether through O-alkylation can also compete with the desired C-alkylation.[2]
-
Solution: The choice of catalyst is critical. H-Y zeolites, for instance, have a pore structure that favors the formation of 2,4-DTBP while sterically hindering the creation of the bulkier 2,4,6-TTBP.[2] If undesired isomers are forming, re-evaluate your catalyst selection based on its topology. To suppress O-alkylation, the presence of a controlled amount of water on the catalyst surface can be beneficial, as overly dried catalysts tend to favor ether formation.[2]
-
Q2: My catalyst activity is dropping significantly during a single experiment. What causes this rapid deactivation?
A2: Rapid deactivation is most commonly caused by the blockage of catalyst pores and active sites by coke formation.[2]
-
Potential Cause: Coke Formation. Coke consists of heavy, high-molecular-weight hydrocarbons that physically obstruct the microporous channels of the catalyst, which is particularly severe in liquid-phase reactions using organic solvents.[2]
-
Solution 1: Change Reaction Medium. Switching to a supercritical fluid medium, such as supercritical carbon dioxide (scCO₂), has been shown to dramatically reduce coke formation.[2] scCO₂ can dissolve and remove coke precursors before they polymerize on the catalyst surface.
-
Solution 2: Use Hierarchical Zeolites. These zeolites contain both micropores and larger mesopores, which can help mitigate deactivation.[2]
-
Q3: How do reaction temperature and pressure affect the synthesis?
A3: Temperature and pressure are critical parameters that significantly influence both phenol conversion and 2,4-DTBP yield.[1]
-
Temperature: Generally, increasing the reaction temperature enhances both conversion and yield up to an optimal point. For example, when using H-Y(5.2) zeolite, the yield was notably improved at temperatures above 110 °C, with an optimum at 130 °C.[1]
-
Pressure: When using supercritical CO₂, pressure has a profound effect. The yield of 2,4-DTBP over H-Y(5.2) zeolite increased dramatically as the pressure rose to an optimum of 10 MPa.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and catalysts for 2,4-DTBP synthesis?
A1: The most common method for synthesizing 2,4-DTBP is the Friedel-Crafts alkylation of phenol.[3]
-
Reactants: Phenol and an alkylating agent such as isobutylene (B52900) or tert-butyl alcohol are typically used.[3]
-
Catalysts: A variety of acid catalysts can be employed, including:
Q2: What is the general reaction mechanism?
A2: The synthesis proceeds via an electrophilic aromatic substitution.[3]
-
Formation of Carbocation: The acid catalyst protonates the alkylating agent (isobutylene or tert-butyl alcohol) to form a stable tert-butyl carbocation.[3]
-
Electrophilic Attack: The electrophilic carbocation attacks the electron-rich phenol ring, primarily at the ortho and para positions due to the activating effect of the hydroxyl group.[3]
-
Second Alkylation: A second electrophilic attack occurs to form the di-substituted product, 2,4-di-tert-butylphenol.[3]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the catalyst and alkylating agent used.
-
With Acid-supported Alumina and Isobutylene: Temperatures typically range from 120-180 °C, with pressures of 1-10 kg/cm ². The molar ratio of isobutylene to phenol is generally between 1.5 to 2.5.[3]
-
With Zeolite in Supercritical CO₂: Optimal conditions can be around 130 °C and 10 MPa.[1]
-
With Activated Clay and Isobutylene: A reaction temperature of around 83 ± 1 °C has been reported.[5]
Data Presentation
Table 1: Comparison of Catalytic Systems and Reaction Conditions for 2,4-DTBP Synthesis
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Phenol Conversion (%) | 2,4-DTBP Selectivity (%) | Yield (%) | Reference |
| H-Y Zeolite | tert-butanol | 130 | 10 MPa (scCO₂) | - | - | up to 65 | [1] |
| Acid-supported Alumina | Isobutylene | 120 - 180 | 1-10 kg/cm ² | - | - | - | [3] |
| TPA-SBA-15 | tert-butyl alcohol | - | - | 99.6 | 77 | - | [6] |
| Ionic Liquid ([HIMA]OTs) | tert-butyl alcohol | 70 | - | 86 (for 4-TBP) | 57.6 (for 4-TBP) | - | [3] |
| Activated Clay | Isobutylene | 83 ± 1 | - | - | - | 87.05 (in alkylation liquid) | [5] |
| La₂O₃/CeO₂ on X/Y-type molecular sieve | Isobutene | 70-150 | - | 99.75 | 80.23 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis using Acid-supported Alumina Catalyst
-
Preparation: Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to a high-pressure autoclave.[3]
-
Reaction Initiation: Seal the reactor and begin stirring the mixture. Heat the reactor to the desired temperature, typically between 120-180 °C.[3]
-
Alkylation: Inject isobutylene into the reactor to a pressure of 1-10 kg/cm ². The molar ratio of isobutylene to phenol should be between 1.5 and 2.5.[3]
-
Reaction Time: Maintain the reaction for 30 minutes to 6 hours.[3]
-
Work-up: After the reaction, cool the autoclave and vent any excess pressure. Collect the reaction mixture and separate the solid catalyst by filtration. The liquid product can then be purified by distillation.[3]
Protocol 2: Synthesis using H-Y Zeolite in Supercritical CO₂
-
Catalyst Activation: Activate the H-Y zeolite catalyst prior to use.[1]
-
Reaction Setup: Place the activated H-Y zeolite, phenol, and tert-butanol into a high-pressure reactor.[1]
-
Pressurization and Heating: Seal the reactor and begin magnetic stirring. Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 MPa) and heat to the target temperature (e.g., 130 °C).[1]
-
Reaction: Maintain these conditions with constant stirring for the desired reaction time (e.g., 4 hours).[1]
-
Product Recovery: After the reaction is complete, cool the reactor to room temperature and recover the product for analysis.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1935763A - Method for preparing 2,4-di-tert.-butyl phenol alkylating solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111205172A - Clean production method of 2, 4-di-tert-butylphenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,5-di-tert-butylhydroquinone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) via recrystallization.
Troubleshooting Guide
Issue 1: The final DTBHQ product is colored (e.g., yellow or brown).
-
Question: My recrystallized 2,5-di-tert-butylhydroquinone is not white. What causes the coloration, and how can I remove it?
-
Answer: Color in the final product typically indicates the presence of oxidation by-products, such as quinonoids, which are highly colored.[1] Crude DTBHQ is susceptible to oxidative discoloration.[1] To obtain a colorless product, a decolorization step is recommended prior to the final recrystallization.
-
Solution 1: Activated Carbon Treatment: Activated carbon has a high surface area that effectively adsorbs colored organic impurities.[1]
-
Dissolve the crude DTBHQ in a suitable hot solvent.
-
Add 1-5% activated carbon by weight of the crude DTBHQ to the hot solution.[1]
-
Stir the mixture at an elevated temperature for 15-30 minutes.[1]
-
Perform a hot filtration to remove the activated carbon. The filtrate should be clear and colorless.[1]
-
Proceed with the recrystallization of the decolorized filtrate.[1]
-
-
Solution 2: Reductive Decolorization: This method uses a reducing agent, like zinc powder, to convert colored impurities into colorless forms.[1]
-
Dissolve the crude DTBHQ in a suitable solvent.
-
Add a reducing agent such as zinc powder.[1]
-
Stir the mixture under controlled temperature conditions.[1]
-
Filter the mixture to remove the reducing agent and any insoluble materials.[1]
-
The resulting decolorized solution is then used for recrystallization.[1]
-
-
Issue 2: The product yield after recrystallization is very low.
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
-
Answer: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or significant product loss during the washing step.
-
Solution:
-
Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep a larger amount of DTBHQ dissolved in the mother liquor at low temperatures.[1][2]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and the receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.[1]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[1] The cold solvent will wash away the mother liquor containing impurities without dissolving a significant portion of the purified product.[1]
-
Recover from Mother Liquor: If a substantial amount of product is suspected to be in the mother liquor, you can concentrate the filtrate by evaporation and perform a second recrystallization to recover more product.
-
-
Issue 3: No crystals are forming upon cooling.
-
Question: I have cooled my saturated solution, but no crystals have appeared. What should I do?
-
Answer: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a pure crystal of DTBHQ, add a small seed crystal to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely the solution is not saturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the DTBHQ.[1]
-
-
Issue 4: The product "oils out" instead of forming crystals.
-
Question: Upon cooling, my product forms an oil instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This can happen if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[2]
-
Slower Cooling: Insulate the flask to encourage slow cooling. This allows the solution to reach the optimal temperature for crystal formation rather than dropping below the melting point of the product while still supersaturated.[2]
-
Change Solvent System: If the issue persists, consider a different solvent or a mixed solvent system with a lower boiling point.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for the recrystallization of 2,5-di-tert-butylhydroquinone?
-
A1: Effective solvents for DTBHQ recrystallization include acetone (B3395972), ethyl acetate, methanol, and mixtures of ethanol (B145695) and water.[4][5] Acetone is particularly suitable for cooling crystallization as the solubility of DTBHQ in acetone increases significantly with temperature.[4][6] For anti-solvent crystallization, dissolving DTBHQ in a "good" solvent like ethanol and then adding a "poor" solvent like water or n-hexane is a common practice.[5][7]
-
-
Q2: What are the common impurities in crude 2,5-di-tert-butylhydroquinone?
-
Q3: How does temperature affect the solubility of DTBHQ?
-
Q4: Can I use a mixed solvent system for recrystallization?
-
A4: Yes, mixed solvent systems are often used, particularly for anti-solvent crystallization.[5] A common approach is to dissolve the crude DTBHQ in a minimal amount of a "good" solvent (e.g., ethanol) in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" (e.g., water, n-hexane) in which it is insoluble to induce crystallization.[1][7] Examples include ethanol/n-hexane, methanol/n-heptane, and ethanol/acetone mixtures with petroleum ether as the anti-solvent.[7]
-
Data Presentation
Table 1: Solubility of 2,5-di-tert-butylhydroquinone in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Acetone | 283.35 | 0.045 |
| 293.15 | 0.081 | |
| 303.15 | 0.142 | |
| 313.15 | 0.239 | |
| 323.15 | 0.381 | |
| Ethyl Acetate | 283.35 | 0.042 |
| 293.15 | 0.057 | |
| 303.15 | 0.076 | |
| 313.15 | 0.101 | |
| 323.15 | 0.132 | |
| Methanol | 283.35 | 0.011 |
| 293.15 | 0.016 | |
| 303.15 | 0.024 | |
| 313.15 | 0.035 | |
| 323.15 | 0.050 |
Data adapted from Zhang, Y., et al. (2015).[5]
Experimental Protocols
Protocol 1: Purification of Crude DTBHQ by Cooling Recrystallization (using Acetone)
-
Dissolution: In a flask, add the crude DTBHQ to a minimal amount of acetone.
-
Heating: Gently heat the mixture with stirring until all the solid dissolves. Ensure the solution is saturated at the boiling point of acetone.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold acetone to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in an oven or under a vacuum to remove residual solvent.
Protocol 2: Purification of Crude DTBHQ by Anti-Solvent Recrystallization (using Ethanol and n-Hexane)
-
Dissolution: In a flask, dissolve the crude DTBHQ (e.g., 3.0 g) in a minimal amount of a "good" solvent like ethanol (e.g., 2.0 mL) by heating (e.g., to 73°C).[5][7]
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" or "anti-solvent" such as n-hexane (e.g., 20.5 mL) until the solution becomes slightly turbid.[5][7] If significant precipitation occurs, add a few drops of the hot "good" solvent to redissolve it.
-
Cooling and Crystallization: Allow the mixture to cool slowly to room temperature. For example, let the solution stand for 2 hours at room temperature (20-30°C).[7] For maximum yield, you can further cool the mixture in an ice bath (e.g., 4°C) for several hours.[7]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (n-hexane).
-
Drying: Dry the crystals under reduced pressure to obtain the purified 2,5-di-tert-butylhydroquinone.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of 2,5-di-tert-butylhydroquinone.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Minimizing by-product formation in 2,6-di-tert-butylphenol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,6-di-tert-butylphenol (B90309). The information is tailored for researchers, scientists, and drug development professionals to help minimize by-product formation and optimize reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,6-di-tert-butylphenol, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is producing a low yield of 2,6-di-tert-butylphenol and a high amount of 2,4-di-tert-butylphenol (B135424). What is causing this and how can I improve the ortho-selectivity?
Answer:
Low ortho-selectivity, resulting in the formation of the undesired 2,4-di-tert-butylphenol isomer, is a common issue. The primary cause is often related to the catalyst and reaction temperature.
-
Catalyst Choice: The use of a standard Brønsted acid catalyst tends to favor the thermodynamically more stable para-alkylation product.[1] To enhance ortho-selectivity, a Lewis acid catalyst such as aluminum phenoxide is necessary.[1] For even greater selectivity, aluminum tris-(2-tert-butylphenolate) is a highly effective catalyst.
-
Reaction Temperature: Higher reaction temperatures (above 120°C) can lead to decreased ortho-selectivity. Operating at lower temperatures, in the range of 0°C to 80°C, significantly favors the formation of the 2,6-isomer.[2][3]
-
Two-Stage Temperature Profile: A recommended approach is a two-stage reaction. The first stage is conducted at a higher temperature (e.g., 110-125°C) to ensure the consumption of phenol (B47542) to form 2-tert-butylphenol (B146161). The second stage is then carried out at a lower temperature (e.g., 50-70°C) to selectively convert 2-tert-butylphenol to 2,6-di-tert-butylphenol.
Question 2: I am observing a significant amount of 2,4,6-tri-tert-butylphenol (B181104) in my product mixture. How can I minimize the formation of this tri-substituted by-product?
Answer:
The formation of 2,4,6-tri-tert-butylphenol is typically a result of over-alkylation. This can be controlled by carefully managing the reaction conditions.
-
Molar Ratio of Reactants: An excessive amount of isobutylene (B52900) can drive the reaction towards tri-alkylation. The ideal molar ratio of isobutylene to phenol for the synthesis of 2,6-di-tert-butylphenol is typically in the range of 1.8:1 to 2.8:1.[4] A ratio of 2.2:1 is often cited as a good starting point.
-
Reaction Time and Temperature: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of tri-alkylation. It is crucial to monitor the reaction progress (e.g., by GC-MS) and stop the reaction once the desired conversion of the starting material is achieved. Lowering the reaction temperature can also help to slow down the rate of the third alkylation step.[5]
-
Use of Solvents: The presence of an inert solvent, such as a saturated aliphatic or cycloaliphatic hydrocarbon, can dilute the reactants and help to control the reaction rate, thereby reducing the formation of the tri-substituted by-product.[2][3]
Question 3: My reaction is proceeding very slowly or not at all. What are the potential reasons for this lack of reactivity?
Answer:
A stalled or sluggish reaction can be due to several factors, primarily related to the catalyst and the purity of the reagents.
-
Catalyst Deactivation: The aluminum phenoxide catalyst is sensitive to moisture. Water in the phenol, isobutylene, or solvent can hydrolyze the catalyst, rendering it inactive. Ensure that all reagents and the reaction vessel are thoroughly dried before use. Commercial grade phenol should ideally have a water content below 0.03 wt%.
-
Insufficient Catalyst Concentration: The amount of catalyst is crucial for the reaction rate. Typically, the catalyst is used in amounts of 0.005 to 5 mol% based on the starting phenol.
-
Low Reaction Temperature: While lower temperatures improve selectivity, they also decrease the reaction rate. If the reaction is too slow at a low temperature, a gradual increase in temperature may be necessary to initiate the reaction, followed by cooling to the desired temperature for the remainder of the reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of 2,6-di-tert-butylphenol.
What is the most common industrial method for synthesizing 2,6-di-tert-butylphenol?
The dominant industrial method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide.[1]
What are the main by-products in this synthesis?
The primary by-products are 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[6]
How can I prepare the aluminum phenoxide catalyst?
The aluminum phenoxide catalyst can be prepared in situ by reacting clean aluminum metal (turnings or powder) with phenol at elevated temperatures (around 150°C) until the aluminum has dissolved.[7] Alternatively, a reactive aluminum compound like triethyl aluminum can be added to the phenol to form the catalyst.[8]
What is the effect of pressure on the reaction?
The reaction can be carried out under a range of pressures, from atmospheric up to 25 bars.[2] Higher pressures can increase the concentration of isobutylene in the liquid phase, potentially increasing the reaction rate. However, for safety and selectivity, operating at lower pressures (0.1 to 11 bars) is often preferred, especially when using lower temperatures.[2]
How can I purify the crude 2,6-di-tert-butylphenol?
The most common purification methods are vacuum distillation and recrystallization.
-
Vacuum Distillation: This is effective for separating 2,6-di-tert-butylphenol from less volatile by-products like 2,4,6-tri-tert-butylphenol and catalyst residues.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system, such as aliphatic hydrocarbons or a mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water), is recommended.[9][10]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | 2,6-di-tert-butylphenol Yield (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| 10 | High Selectivity | Low | Very Low | [2] |
| 30 | High Selectivity | Low | Low | [2] |
| 100-110 | 76-80 | 0.2-0.4 | 5-9 | [9] |
| 130 | 76 | - | - | [4] |
| 150 | 61 | - | - | [4] |
| 170 | 27 | - | - | [4] |
Table 2: Typical Product Composition from Phenol Alkylation
| Compound | Composition (wt. %) |
| Phenol | < 1 |
| 2-tert-butylphenol | 9-16 |
| 2,6-di-tert-butylphenol | 75-85 |
| 2,4-di-tert-butylphenol | < 1 |
| 2,4,6-tri-tert-butylphenol | 5-9 |
Note: The exact composition can vary significantly depending on the reaction conditions.[6][9]
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butylphenol using a Two-Stage Temperature Process
-
Catalyst Preparation (in situ):
-
Charge a dry, inert gas-purged reactor with phenol.
-
Add clean aluminum turnings (approximately 0.5-1% by weight of the phenol).
-
Heat the mixture to 150°C with stirring until all the aluminum has reacted to form aluminum phenoxide.[7]
-
Cool the mixture to the initial reaction temperature.
-
-
Alkylation - Stage 1 (Mono-alkylation):
-
Set the reactor temperature to 110-125°C.
-
Introduce isobutylene into the reactor at a controlled rate. The molar ratio of isobutylene to phenol should be approximately 2.2:1.
-
Maintain the reaction at this temperature until the concentration of unreacted phenol is below 3 wt% (monitor by GC).
-
-
Alkylation - Stage 2 (Di-alkylation):
-
Cool the reaction mixture to 50-70°C.
-
Continue stirring at this temperature until the concentration of 2,6-di-tert-butylphenol is maximized. Monitor the reaction progress by GC to avoid the formation of excessive 2,4,6-tri-tert-butylphenol.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the catalyst by the slow addition of water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to separate the desired product from lower and higher boiling impurities.
-
For higher purity, the distilled product can be recrystallized from a suitable solvent like hexane (B92381) or ethanol/water.[9]
-
Protocol 2: Quantitative Analysis of Product Mixture by GC-MS
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
If necessary, derivatize the sample to improve the volatility and chromatographic separation of the phenolic compounds.
-
-
GC-MS Conditions (Example):
-
Column: HP-5ms (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Analysis:
-
Identify the components by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Caption: Synthesis pathway of 2,6-di-tert-butylphenol and its major by-products.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 4. US8937201B2 - Process for producing a t-butyl phenol from a C4 raffinate stream - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 7. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stabilizing Phenoxy Radicals in Antioxidant Activity Studies
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vitro antioxidant activity studies, with a focus on assays involving phenoxy radical stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phenolic antioxidants in radical scavenging assays?
Phenolic compounds primarily act as antioxidants by donating a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxy radical. The stability of this newly formed phenoxy radical is crucial, as a more stable radical is less likely to initiate further oxidative chain reactions.[1][2][3] The antioxidant capacity of a phenolic compound is therefore closely related to its ability to form a stable phenoxy radical.[1][4]
Q2: How does the structure of a phenolic compound influence its ability to stabilize a phenoxy radical?
The ability of a phenolic compound to stabilize the resulting phenoxy radical after hydrogen donation is influenced by several structural features:
-
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in ortho or para positions (forming catechol or hydroquinone (B1673460) structures), enhances radical scavenging activity by increasing the potential for resonance stabilization of the phenoxy radical.[1][5]
-
Electron-Donating Substituents: Substituents like methoxy (B1213986) (-OCH3) groups, especially at the ortho position, can increase the stability of the phenoxy radical through electron delocalization.[1]
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes hinder the interaction with free radicals, but they can also increase the stability of the phenoxy radical once formed.
Q3: Why are DPPH and ABTS assays commonly used to study antioxidant activity related to phenoxy radicals?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are popular for several reasons:
-
Stable Radicals: Both assays utilize stable radical species (DPPH• and ABTS•+) that can be easily monitored spectrophotometrically.[6][7]
-
Clear Endpoint: The reaction between an antioxidant and these radicals results in a color change, providing a straightforward way to measure antioxidant activity by monitoring the decrease in absorbance.[7]
-
Versatility and Reproducibility: These assays are relatively simple, quick, and can be applied to a wide range of samples, from pure compounds to complex extracts.[7] When standardized, they offer good reproducibility.[7]
The reduction of the DPPH or ABTS radical by a phenolic antioxidant implies the formation and stabilization of a phenoxy radical.
Troubleshooting Guides
DPPH Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent or non-reproducible results | 1. DPPH solution instability: The DPPH radical is sensitive to light.[7][8] 2. Reaction time not optimized: The reaction kinetics can vary between different antioxidants.[8] 3. Solvent effects: The choice of solvent can influence the reaction rate and stability of the radical.[7][9] | 1. Always prepare the DPPH solution fresh and store it in the dark.[8] 2. Perform a kinetic study by measuring absorbance at several time points to determine when the reaction reaches a plateau. A standard incubation time is often 30 minutes.[10] 3. Use a consistent, high-purity solvent (e.g., methanol (B129727) or ethanol) for all samples and standards.[10] |
| Negative absorbance values | 1. Incorrect blanking: Blanking the spectrophotometer with the DPPH solution instead of the pure solvent is a common error.[11] 2. High sample concentration: Very high antioxidant concentrations can cause the DPPH solution to become almost colorless, leading to absorbance values lower than the blank.[11] | 1. Blank the spectrophotometer using only the solvent (e.g., methanol).[11] Your control should contain the solvent plus the DPPH solution.[11] 2. Prepare and test serial dilutions of your sample to find a concentration that results in 20-80% inhibition of the DPPH radical.[11] |
| Sample color interference | The inherent color of the sample extract absorbs light at the same wavelength as DPPH (around 517 nm). | Prepare a sample blank containing the sample extract and the solvent (without the DPPH solution). Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH.[12] |
ABTS Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Underestimation of antioxidant capacity | Slow-reacting antioxidants: Some complex polyphenols or peptides react slowly with the ABTS radical cation, and a short, fixed incubation time may not be sufficient for the reaction to complete.[13][14] | 1. Extend incubation time: Monitor the reaction for a longer period (e.g., up to 60 minutes or more) to ensure it has reached a stable endpoint.[14] 2. Perform a kinetic study: Record absorbance at multiple time points to characterize the reaction rate.[13][14] |
| High variability in readings | 1. Incomplete reaction: As with slow-reacting antioxidants, an insufficient incubation time is a primary cause.[13] 2. pH sensitivity: The antioxidant activity of some compounds, particularly peptides, can be highly dependent on pH.[13][15] 3. Reagent instability: The ABTS•+ working solution's stability can be debatable over long periods.[13] | 1. Determine the optimal incubation time through kinetic analysis.[13] 2. Ensure the buffer system is consistent and appropriate for your samples across all experiments.[13] 3. Always use a freshly prepared ABTS•+ working solution for each assay.[13] |
| Sample color interference | The sample has inherent color that absorbs light near the measurement wavelength (typically 734 nm).[14] | Measure a sample blank (sample + solvent, without ABTS•+ solution) and subtract its absorbance from the sample reading.[14] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is adapted for a 96-well microplate format.
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol (B145695). This solution should be prepared fresh and kept in an amber bottle or wrapped in foil to protect it from light.[10][12]
-
DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12]
-
Test Sample Stock Solution: Dissolve the sample in a suitable solvent (e.g., methanol, ethanol) to create a stock solution (e.g., 1 mg/mL).[12]
-
Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard in the same manner as the test sample.[12]
2. Assay Procedure:
-
Prepare serial dilutions of the test samples and the standard in the 96-well plate.[12]
-
Add 100 µL of each dilution to triplicate wells.
-
Add 100 µL of the solvent to control wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[12]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
3. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[12]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (solvent + DPPH solution).
-
A_sample is the absorbance of the test sample (sample + DPPH solution).
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the scavenging percentage against the sample concentrations.
ABTS Radical Cation Decolorization Assay Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[6]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[6]
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the dark blue/green ABTS•+ radical cation.[14][16]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
2. Assay Procedure:
-
Prepare serial dilutions of the test sample and a standard (e.g., Trolox).
-
Add a small volume (e.g., 10 µL) of the sample/standard dilutions to a 96-well plate or cuvette.[16]
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to initiate the reaction.[16]
-
Incubate at room temperature for a predetermined time (e.g., 6 minutes for fast-reacting antioxidants, or longer as determined by a kinetic study).[13]
-
Measure the absorbance at 734 nm.[6]
3. Calculation of Antioxidant Capacity:
-
Calculate the percentage inhibition of absorbance using the formula:[6]
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without antioxidant).
-
A_sample is the absorbance of the test sample.
-
-
Create a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Use the linear regression equation from the standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples.[6]
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Workflow for ABTS radical preparation and assay.
Caption: A logical workflow for troubleshooting antioxidant assays.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Degradation of 2,4-di-tert-butylphenol under Light Exposure
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) when exposed to light. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2,4-di-tert-butylphenol (2,4-DTBP) under direct light exposure?
A1: 2,4-di-tert-butylphenol is generally considered to have low susceptibility to direct degradation by sunlight.[1] This is because it does not strongly absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[1] While degradation under specific artificial light sources (e.g., UV lamps) is possible, direct photolysis is often an inefficient process for 2,4-DTBP degradation.[2]
Q2: What are the primary factors that influence the rate of 2,4-DTBP photodegradation?
A2: Several factors can influence the rate of 2,4-DTBP photodegradation, particularly in the context of indirect photolysis or advanced oxidation processes (AOPs):
-
UV Wavelength and Intensity: For direct photolysis to occur, the UV light source must emit at a wavelength that 2,4-DTBP can absorb (phenols typically absorb around 254 nm and 280 nm).[2] Higher light intensity generally leads to a faster degradation rate.[2]
-
pH of the Solution: The pH can affect the chemical form of 2,4-DTBP and the generation of reactive oxygen species in AOPs. For instance, in a UV/persulfate system, the degradation of 2,4-DTBP is suppressed with increasing pH.[2][3]
-
Initial Concentration of 2,4-DTBP: At high concentrations, the solution may absorb a significant amount of light, reducing the light's ability to penetrate the solution and thus decreasing the degradation efficiency.[2]
-
Presence of Other Substances: Other organic and inorganic compounds can impact the degradation rate. Natural organic matter and certain anions can act as scavengers of reactive radicals, inhibiting degradation.[2][3] Conversely, some substances, like chloride ions in a UV/persulfate system, can promote degradation.[2][3]
Q3: What are the likely degradation products of 2,4-DTBP under light exposure?
A3: The degradation products of 2,4-DTBP depend on the degradation pathway. In advanced oxidation processes, such as the UV/persulfate system, degradation proceeds through the formation of hydroxylated and de-alkylated derivatives.[2][3] For direct photolysis of phenols in general, the formation of polymeric materials has been observed.[2]
Q4: What are the recommended analytical methods for monitoring 2,4-DTBP degradation?
A4: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the concentration of 2,4-DTBP over the course of a degradation experiment.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of intermediate and final degradation products.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during 2,4-DTBP photodegradation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or no degradation of 2,4-DTBP | Incorrect UV Wavelength: The emission spectrum of the lamp does not overlap with the absorption spectrum of 2,4-DTBP. | Verify the lamp specifications. Phenolic compounds typically absorb around 254 nm and 280 nm.[2] |
| Low UV Intensity: The light source is too weak or has aged. | Use a radiometer to measure the UV intensity at the sample's surface and replace the lamp if necessary.[2] | |
| High Initial Concentration: The solution is too concentrated, preventing light penetration. | Dilute the sample to a lower initial concentration.[2] | |
| Presence of Interfering Substances: Scavengers like natural organic matter in the sample matrix are inhibiting the reaction. | Use purified water and high-purity reagents to minimize interfering compounds.[2] | |
| Inconsistent or non-reproducible results | Fluctuations in Light Intensity: The output of the UV lamp may vary over time. | Use a radiometer to ensure consistent irradiation conditions between experiments. |
| Temperature Variations: Inconsistent temperature control between experiments can affect reaction kinetics. | Use a temperature-controlled reaction setup. | |
| Inconsistent Sample Preparation: Variations in sample concentration or matrix can lead to different results. | Follow a standardized and precise protocol for sample preparation. | |
| Appearance of unknown peaks in chromatogram | Formation of Stable Byproducts: The degradation process is leading to the accumulation of intermediate products. | Use GC-MS or LC-MS to identify the unknown peaks and elucidate the degradation pathway.[2] |
| Polymerization: Direct photolysis of phenols can sometimes lead to the formation of polymeric materials.[2] | This may be an inherent part of the direct photolysis pathway. Consider alternative degradation methods if this is undesirable. | |
| Contamination: Contaminants in the solvent, reagents, or from glassware. | Run blank experiments with the solvent and reagents to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Quantitative Data Summary
Quantitative data on the direct photodegradation of 2,4-DTBP is limited in the scientific literature, as it is generally not considered a significant degradation pathway.[1] The following table summarizes the effects of various parameters on the degradation of 2,4-DTBP in a UV/Persulfate (AOP) system, which can provide some insight into factors that may influence its stability under UV light.
| Parameter | Condition | Effect on Degradation Rate | Reference |
| Persulfate (PS) Dosage | Increasing Dosage | Promotes degradation | [3] |
| pH | Increasing pH | Suppresses degradation | [2][3] |
| Chloride Ions (Cl⁻) | Addition | Promotes degradation | [2][3] |
| Bicarbonate Ions (HCO₃⁻) | Addition | Inhibits degradation | [3] |
| Nitrate Ions (NO₃⁻) | Addition | Inhibits degradation | [3] |
| Natural Organic Matter (NOM) | Presence | Significantly inhibits degradation | [2][3] |
Experimental Protocols
Protocol 1: Direct Photodegradation of 2,4-DTBP in Aqueous Solution
Objective: To evaluate the direct photodegradation of 2,4-DTBP in an aqueous solution under UV irradiation.
Materials:
-
2,4-di-tert-butylphenol (analytical standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Quartz photoreactor
-
UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)
-
Magnetic stirrer and stir bar
-
Syringes and 0.22 µm syringe filters
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-DTBP (e.g., 100 mg/L) in methanol.
-
Preparation of Working Solution: Prepare a working solution of 2,4-DTBP (e.g., 10 mg/L) in deionized water by diluting the stock solution.
-
Experimental Setup:
-
Place a known volume of the 2,4-DTBP working solution into the quartz photoreactor.
-
Add a magnetic stir bar.
-
Position the UV lamp in the center of the reactor or at a fixed distance from the reactor.
-
-
Initiation of Photodegradation:
-
Start the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photodegradation reaction and start a timer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample from the reactor using a syringe.
-
-
Sample Preparation:
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Store the samples in the dark and at a low temperature (e.g., 4°C) until analysis to prevent further degradation.
-
-
Analysis:
-
Analyze the samples using a validated HPLC method to determine the concentration of 2,4-DTBP.
-
The degradation percentage can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Protocol 2: Analysis of 2,4-DTBP by HPLC
Objective: To quantify the concentration of 2,4-DTBP in aqueous samples.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of 2,4-DTBP in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples from the photodegradation experiment into the HPLC system.
-
Quantification: Determine the concentration of 2,4-DTBP in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Optimizing Catalyst Concentration in Phenol Alkylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guidance and answers to frequently asked questions regarding the optimization of catalyst concentration and other key parameters in phenol (B47542) alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during phenol alkylation experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting phenol. What are the potential causes and solutions?
Answer: Low or no conversion can stem from several factors related to the catalyst, reactants, or reaction conditions. A systematic troubleshooting approach is recommended.
-
Catalyst Inactivity: The choice and state of the catalyst are critical.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts are highly sensitive to moisture. Ensure they are fresh and handled under anhydrous conditions to prevent deactivation. Consider using a more active Lewis acid if yields remain low.
-
Solid Acid Catalysts (e.g., Zeolites, Resins): These can lose activity through coking (carbon deposition) or poisoning. Regeneration, often by calcination for zeolites, may be necessary to restore activity. The acidity is also crucial; poisoning strong acid sites with an alkali metal like potassium can significantly decrease catalyst activity and conversion rates.
-
Base Catalysts (for O-alkylation): The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the phenol effectively. Ensure the base is finely powdered and dry for optimal performance.
-
-
Insufficient Catalyst Concentration: The amount of catalyst can be a limiting factor. There is a marginal increase in conversion and product formation when increasing the catalyst quantity from 0.1 to 0.3 g, with the effect lessening after 0.2 g in some systems. An optimal concentration is often required, as too much catalyst does not necessarily improve results and can complicate work-up.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions. Careful optimization is necessary. For instance, in the alkylation of phenol with methanol, temperature changes can significantly impact both conversion and selectivity.
-
Improper Reactant Molar Ratio: Ensure the correct stoichiometry. For C-alkylation, increasing the concentration of the alkylating agent (e.g., an olefin) relative to phenol can increase phenol conversion.
Question 2: I am getting poor selectivity, with a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products. How can this be controlled?
Answer: The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is a common challenge influenced by several factors.
-
Catalyst Acidity: The nature and strength of the acid sites play a major role. It has been suggested that C-alkylation requires stronger acid sites, while weaker acid sites may be sufficient for O-alkylation. Catalysts with a higher proportion of Lewis acidic sites compared to Brønsted acidic sites can favor O-alkylation.
-
Solvent Choice: The solvent is a primary factor in controlling selectivity.
-
Protic solvents (e.g., water, trifluoroethanol) can hydrogen bond with the phenoxide oxygen, shielding it and thus favoring C-alkylation.
-
Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen anion as effectively, which promotes O-alkylation.
-
-
Reaction Temperature: Temperature can influence the product ratio. In some cases, O-alkylation is kinetically favored, but the resulting ethers can rearrange to the more thermodynamically stable C-alkylated products at higher temperatures or longer reaction times.
Question 3: My reaction is resulting in significant polyalkylation. How can I favor mono-alkylation?
Answer: Polyalkylation occurs because the first alkyl group added to the phenol ring can activate it for further substitution. This is a common challenge in Friedel-Crafts reactions.
-
Molar Ratio of Reactants: Use a large excess of phenol relative to the alkylating agent. This statistically increases the probability that the alkylating agent will react with an unreacted phenol molecule rather than an already alkylated one.
-
Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, suppressing the rate of the second alkylation.
-
Reaction Time and Temperature: Lowering the reaction temperature can help control reactivity and reduce the rate of subsequent alkylations. Monitor the reaction closely using techniques like TLC or GC and stop it once the concentration of the desired mono-alkylated product is maximized.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst concentration for a phenol alkylation reaction? A1: The optimal catalyst concentration is highly dependent on the specific catalyst, reactants, and reaction conditions. However, for solid acid catalysts like zeolites, a starting point is often between 1-10% by weight of the limiting reactant. For instance, studies have used a catalyst quantity of 0.2 g for a reaction with phenol and 1-octene. For Lewis acids like AlCl₃ in Friedel-Crafts reactions, concentrations can range from catalytic amounts to stoichiometric quantities depending on the desired outcome.
Q2: How does catalyst deactivation affect the reaction, and how can it be addressed? A2: Catalyst deactivation leads to a decrease in conversion over time. For solid acid catalysts like zeolites, the primary cause is often "coking," where carbonaceous deposits block active sites. This can sometimes be reversed by calcination (heating to a high temperature in the presence of air) to burn off the coke. For Lewis acids, deactivation is commonly caused by hydrolysis from trace amounts of water. Therefore, it is crucial to use anhydrous reagents and solvents.
Q3: Are there "greener" catalyst options for phenol alkylation? A3: Yes, there is significant interest in developing more environmentally friendly methods. The use of recyclable solid acid catalysts, such as zeolites and ion-exchange resins, is a key strategy to reduce waste compared to traditional homogeneous Lewis acids that can be difficult to separate and recycle. Additionally, exploring solvent-free reaction conditions can further minimize environmental impact.
Data Presentation: Impact of Reaction Parameters
Table 1: Effect of Catalyst Type and Loading on Phenol Alkylation with Dimethyl Ether (DME)
| Catalyst | Catalyst Loading | Phenol Conversion (%) | Selectivity to Anisole (B1667542) (O-alkylation) (%) |
| Amberlyst 35 | - | <10 | ~48 |
| γ-Al₂O₃ | - | <10 | ~48 |
| 20% PTA on γ-Al₂O₃ | 0.2 g | ~12 | ~44 |
| 30% PTA on γ-Al₂O₃ | 0.2 g | 42.5 | 88.2 |
| 40% PTA on γ-Al₂O₃ | 0.2 g | ~44 | ~88 |
| 50% PTA on γ-Al₂O₃ | 0.2 g | ~39 | ~84 |
| Data adapted from a study on anisole synthesis at 280 °C. |
Table 2: Influence of Catalyst Amount and Reactant Ratio on Phenol Alkylation with 1-Octene over BEA Zeolite
| Parameter | Condition | Phenol Conversion (%) | O-/C-Alkylate Ratio | o-/p-Ratio |
| Catalyst Amount | 0.1 g | ~34 | ~0.55 | ~1.4 |
| 0.2 g | ~37 | ~0.60 | ~1.5 | |
| 0.3 g | ~38 | ~0.65 | ~1.7 | |
| Phenol:1-Octene Mole Ratio | 2:1 | ~25 | ~0.70 | ~1.5 |
| 1:1 | ~37 | ~0.60 | ~1.5 | |
| 0.5:1 | ~48 | ~0.45 | ~2.0 | |
| Data adapted from a study at 373 K for 6 hours. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Alkylation of Phenol with an Olefin using a Solid Acid Catalyst (e.g., Zeolite)
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-BEA) by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and activate the acid sites. Cool down under a dry atmosphere.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the phenol and the desired amount of a suitable solvent (if not running neat).
-
Catalyst Addition: Add the pre-activated solid acid catalyst to the flask (e.g., 0.2 g of catalyst for a specific reactant scale).
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100 °C / 373 K) with vigorous stirring.
-
Alkene Addition: Add the olefin (e.g., 1-octene) to the reaction mixture. For highly reactive systems, this can be done dropwise to control the reaction rate and minimize polyalkylation.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to isolate the desired alkylphenol isomers.
Protocol 2: General Procedure for O-Alkylation of Phenol using an Alkyl Halide and a Base
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), a suitable aprotic polar solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and a finely ground base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the disappearance of the starting material and the formation of the product ether by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or crystallization.
Sample preparation techniques for GC-MS analysis of phenolic compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the sample preparation and analysis of phenolic compounds by GC-MS.
Issue 1: Low or No Analyte Signal
-
Q1: I am not seeing any peaks for my phenolic compounds, or the peaks are very small. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Extraction Efficiency: The initial extraction may not be efficient for your specific sample matrix and phenolic compounds.
-
Solution: Review your extraction method. Consider optimizing parameters such as solvent type and polarity, pH, temperature, and extraction time. For instance, aqueous methanol (B129727) (≥75%) often provides high recovery for many phenolic compounds.[1][2] Ensure the pH of aqueous samples is low to keep the phenolic compounds in their neutral form for better extraction into an organic solvent.[3][4] Spiking your sample with a known concentration of your target analytes before extraction can help determine the extraction efficiency.[5]
-
-
Derivatization Failure: Phenolic compounds are polar and require derivatization to increase their volatility for GC analysis.[6][7][8] Incomplete or failed derivatization is a frequent cause of poor signal.
-
Solution:
-
Moisture: Silylating reagents are highly sensitive to moisture.[9] Ensure all glassware is thoroughly dried and that the sample extract is anhydrous before adding the derivatization reagent. This can be achieved by passing the extract through anhydrous sodium sulfate (B86663) or by evaporating the solvent under a stream of nitrogen.[10]
-
Reagent Choice and Reaction Conditions: The choice of derivatizing agent and the reaction conditions (temperature and time) are crucial. Silylation with BSTFA (often with 1% TMCS as a catalyst) is a common and effective method.[10][11][12] Acetylation with acetic anhydride (B1165640) is another option.[8][9][13] Optimize the reaction time and temperature for your specific analytes. For example, silylation with BSTFA often requires heating at 70-80°C for 30-60 minutes.[9]
-
Reagent Quality: Derivatization reagents degrade over time, especially if exposed to air and moisture. Use fresh, high-quality reagents.
-
-
-
GC Inlet Issues: Active sites in the GC inlet liner can cause adsorption of polar phenolic compounds, leading to poor peak shape and low signal.[14][15][16]
-
Instrument Sensitivity: It's also important to confirm that the instrument itself is performing optimally.
-
Solution: Run a standard solution of your derivatized phenolic compounds at a known concentration to verify the sensitivity of your GC-MS system.[5]
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Q2: My phenolic compound peaks are tailing significantly. What could be the cause and how can I fix it?
A2: Peak tailing for phenolic compounds is often a sign of secondary interactions with active sites in the GC system or issues with the derivatization process.
-
Incomplete Derivatization: If the derivatization is incomplete, the remaining free hydroxyl groups on the phenolic compounds will interact strongly with the stationary phase and active sites in the system, causing tailing.
-
Solution: Re-optimize your derivatization protocol as described in Q1. Ensure an excess of the derivatization reagent is used.
-
-
Active Sites: Active sites can be present in the injector liner, the column, or even the detector.
-
Solution:
-
Inlet Maintenance: Clean or replace the injector liner and septum.[17] Use high-quality, deactivated liners.[16]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is properly coated.[17] If the column is old or has been exposed to many dirty samples, it may need to be replaced.
-
Guard Column: Using a guard column can help protect the analytical column from non-volatile residues and active compounds.[18]
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Issue 3: Matrix Effects and Inconsistent Results
-
Q3: My results are inconsistent, and I suspect matrix effects are interfering with my analysis. How can I identify and mitigate this?
A3: Matrix effects, which can cause either signal enhancement or suppression, are a significant challenge in GC-MS analysis of complex samples.[14][20][21]
-
Identifying Matrix Effects:
-
Post-Extraction Spike: Prepare two sets of samples. In the first set, spike your blank matrix with the analytes after the extraction and cleanup steps. In the second set, prepare standards in a clean solvent at the same concentration. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.[14]
-
Matrix-Matched Calibration: Comparing a calibration curve prepared in a clean solvent to one prepared in a blank matrix extract can also reveal matrix effects.[14]
-
-
Mitigating Matrix Effects:
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds through more rigorous sample cleanup.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[22][23] Choose a sorbent that retains your analytes of interest while allowing matrix components to pass through, or vice-versa.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent choice in LLE can improve the selectivity of the extraction and reduce interferences.[4] Back-extraction can further clean up the sample.[4]
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of your target analytes. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.[14]
-
Standard Addition: The standard addition method, where known amounts of the analyte are added to the actual sample, is a robust way to quantify analytes in complex matrices, especially when a blank matrix is not available.[14]
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard that is chemically identical to your analyte is the most reliable way to correct for matrix effects and variations in extraction and derivatization efficiency.
-
-
Quantitative Data Summary
The efficiency of different sample preparation techniques can vary significantly. The following tables summarize quantitative data on the recovery of phenolic compounds using various extraction methods.
Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)
| Extraction Method | Average TPC (mg GAE/g DW) | Key Considerations |
| Soxhlet | 63 | Vigorous extraction, but potential for thermal degradation of some compounds.[1] |
| Shaking/Maceration | 52 | Simple and can be highly efficient with optimized time and solvent.[1] |
| Ultrasound-Assisted Extraction (UAE) | 34 | Generally lower yields with shorter extraction times.[1][24] |
| Microwave-Assisted Extraction (MAE) | 34.38 - 79.76 | Can be more efficient than conventional methods with reduced extraction time.[24][25] |
| High-Pressure-Assisted Extraction (HPAE) | 73.59 | Efficient, but may be less effective than MAE and UAE for total polyphenol recovery.[24] |
| Supercritical Fluid Extraction (SFE-CO₂) | 28.38 | A green extraction technique, with efficiency dependent on co-solvents and conditions.[25] |
Data compiled from studies on olive leaves and carob pods.[1][24][25] GAE = Gallic Acid Equivalents; DW = Dry Weight.
Table 2: Influence of Solvent and Temperature on Total Phenolic Content (TPC) Recovery
| Solvent System | Temperature | Average TPC (mg GAE/g DW) |
| Aqueous Methanol (≥75%) | >50 °C | Up to 152 |
| Aqueous Ethanol (≥75%) | >50 °C | High, particularly for total flavonoid content.[1] |
| Pure Water | Room Temperature (≤25 °C) | 32 |
Data from a systematic review on olive leaf extracts.[1] Extractions at temperatures above 50°C can increase TPC up to fivefold compared to room temperature.[1][2]
Experimental Protocols
Below are detailed methodologies for key sample preparation techniques.
Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds from Aqueous Samples
This protocol is a general guideline and should be optimized for specific sample matrices and target analytes.
-
Cartridge Selection: Choose an appropriate SPE cartridge. Polymeric reversed-phase cartridges are often a good choice for retaining a broad range of phenolic compounds.[22][26]
-
Cartridge Conditioning:
-
Wash the cartridge with 3-5 mL of methanol.
-
Equilibrate the cartridge with 3-5 mL of acidified deionized water (pH 2-3). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Acidify the aqueous sample to pH 2-3 with an appropriate acid (e.g., HCl or formic acid). This ensures the phenolic compounds are in their protonated, less polar form.[22]
-
Load the sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of acidified deionized water to remove salts and other polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
-
Drying: Dry the sorbent bed thoroughly by applying a vacuum or passing nitrogen through the cartridge for 5-10 minutes. This is crucial for the subsequent elution with an organic solvent.
-
Elution:
-
Elute the retained phenolic compounds with a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate. Use a small volume (e.g., 1-2 mL) to obtain a concentrated extract.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
-
Protocol 2: Silylation of Phenolic Compounds using BSTFA
This protocol describes a common derivatization procedure for preparing phenolic compounds for GC-MS analysis.[10][12]
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will deactivate the silylating reagent.[9]
-
Reagent Addition:
-
To the dried extract in a reaction vial, add a suitable solvent to redissolve the residue (e.g., 50-100 µL of pyridine (B92270) or acetone).[9][27]
-
Add the silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst (e.g., 50-100 µL).[9][10][12] The volume should be sufficient to ensure an excess of the reagent.
-
-
Reaction:
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
Diagram 1: General Workflow for GC-MS Analysis of Phenolic Compounds
Caption: General workflow for the GC-MS analysis of phenolic compounds.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting decision tree for low signal in GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. canadacommons.ca [canadacommons.ca]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.com [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. agilent.com [agilent.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 2,5-Di-tert-butylhydroquinone (2,5-DTBHQ) and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of two synthetic phenolic antioxidants, 2,5-di-tert-butylhydroquinone (B1670977) (2,5-DTBHQ) and butylated hydroxytoluene (BHT). While both compounds are utilized for their stabilizing properties, their mechanisms of action and efficacy in mitigating oxidative stress differ significantly. This document summarizes available experimental data, details relevant analytical protocols, and visualizes the key mechanistic pathways to aid in the selection of the appropriate antioxidant for specific research and development applications.
Introduction
2,5-Di-tert-butylhydroquinone (2,5-DTBHQ) is an aromatic organic compound that serves as a stabilizer and antioxidant.[1] Butylated hydroxytoluene (BHT) is a widely used lipophilic antioxidant, recognized for its ability to prevent free radical-mediated oxidation in various products, including food and pharmaceuticals.[1][2] The antioxidant capabilities of these molecules are rooted in their chemical structures, but the positioning and nature of their functional groups dictate their primary modes of action and relative potencies.
Mechanisms of Antioxidant Action
The fundamental difference in the antioxidant mechanisms of 2,5-DTBHQ and BHT lies in their primary mode of mitigating oxidative stress.
Butylated Hydroxytoluene (BHT): A Direct Radical Scavenger
BHT functions as a classic chain-breaking antioxidant.[1] It readily donates a hydrogen atom from its hydroxyl group to peroxy radicals, thereby neutralizing them and terminating the auto-oxidation chain reaction.[1] The resulting BHT radical is sterically hindered by the bulky tert-butyl groups, which enhances its stability and prevents it from initiating new radical chains.[1]
2,5-Di-tert-butylhydroquinone (2,5-DTBHQ): An Indirect Antioxidant and Enzyme Inhibitor
In contrast to BHT's direct radical scavenging, hydroquinones like 2,5-DTBHQ are thought to exert their antioxidant effects, at least in part, through indirect mechanisms. One proposed pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's intrinsic defense against oxidative stress.[1]
Furthermore, 2,5-DTBHQ is a known inhibitor of several key enzymes. It is a potent inhibitor of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, which can modulate intracellular calcium signaling.[3][4] It also inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in inflammatory pathways.[4][5] It is suggested that the steric hindrance from the two tert-butyl groups in 2,5-DTBHQ makes it a less efficient direct radical scavenger compared to its less hindered analogue, tert-butylhydroquinone (B1681946) (TBHQ).[6]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the radical scavenging activity of 2,5-DTBHQ and BHT in the same experimental setup are limited in publicly available literature. However, data from studies on BHT and the structurally similar tert-butylhydroquinone (TBHQ) provide valuable insights into their relative potencies in common in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Antioxidant | Assay | IC50 / EC50 (µg/mL) | Source |
| BHT | DPPH | 23,000 | [1] |
| DPPH | 202.35 | [2] | |
| DPPH | 32.06 | [7] | |
| ABTS | Weak scavenging activity | [8] | |
| ABTS | 13 | [9] | |
| TBHQ (analogue of 2,5-DTBHQ) | DPPH | 22.20 | [8] |
| ABTS | 33.34 | [8] |
Note: TBHQ (tert-butylhydroquinone) is a close structural analogue of 2,5-DTBHQ and is often used as a reference for hydroquinone (B1673460) antioxidant activity. One study noted that the EC50 value for BHT in the DPPH assay could not be calculated due to its weak activity.[8] The variability in reported IC50 values for BHT across different studies can be attributed to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for the two most common in vitro antioxidant activity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or another suitable solvent)
-
Test compounds (2,5-DTBHQ, BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.[1]
-
Preparation of Sample Solutions: Create a series of dilutions of the test compounds and the positive control in the chosen solvent.
-
Reaction Mixture: Add a defined volume of the sample solution to the DPPH working solution. A typical ratio is 1:2 or 1:4 of sample to DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[6]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[1]
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[1]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Test compounds (2,5-DTBHQ, BHT)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[10]
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[11]
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[6]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50/TEAC Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: Contrasting antioxidant mechanisms of BHT and 2,5-DTBHQ.
Conclusion
2,5-DTBHQ and BHT are both effective synthetic antioxidants, but they operate through fundamentally different mechanisms. BHT is a direct free-radical scavenger, a property that is readily quantifiable by assays such as DPPH and ABTS. In contrast, the antioxidant action of 2,5-DTBHQ appears to be more complex, likely involving the activation of endogenous antioxidant pathways like Nrf2 and the inhibition of pro-inflammatory and calcium-regulating enzymes.
Based on the available data for its close analogue TBHQ, 2,5-DTBHQ is expected to exhibit stronger direct radical scavenging activity in vitro compared to BHT, which often shows weak activity in these assays. The choice between these two antioxidants should be guided by the specific application, the nature of the oxidative challenge, and the desired mechanism of protection—direct, chain-breaking radical scavenging versus a broader, indirect modulation of cellular defense and signaling pathways. Further direct comparative studies are warranted to fully elucidate the relative potencies of 2,5-DTBHQ and BHT across a range of antioxidant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of 2,4-Di-tert-butylphenol and 2,6-di-tert-butylphenol on Adipogenesis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adipogenic potential of two isomeric forms of di-tert-butylphenol: 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). The information presented is collated from peer-reviewed studies to assist researchers in understanding their distinct biological activities and mechanisms of action.
Introduction
2,4-Di-tert-butylphenol is a commercial antioxidant and a metabolite found in various organisms that has been detected in humans.[1][2][3] Concerns have been raised about its potential as an endocrine disruptor and an "obesogen"—a chemical that can promote obesity.[1][2][3][4] In contrast, its isomer, 2,6-di-tert-butylphenol, is also used as an antioxidant but exhibits a different biological activity profile.[1] This guide focuses on their comparative effects on adipogenesis, the process of fat cell formation.
Comparative Analysis of Adipogenic Induction
Experimental evidence demonstrates that 2,4-DTBP actively promotes the differentiation of human mesenchymal stem cells (hMSCs) into adipocytes, while 2,6-DTBP is largely inactive in this regard.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 2,4-DTBP and 2,6-DTBP on lipid accumulation and the expression of key adipogenic marker genes in hMSCs.
Table 1: Effect on Lipid Accumulation in hMSCs [2]
| Compound | Concentration | Fold Change in Lipid Accumulation (Normalized to Vehicle Control) |
| Vehicle (DMSO) | - | 1.0 |
| 2,4-DTBP | 1 µM | ~1.5 |
| 10 µM | ~2.0 | |
| 2,6-DTBP | 1 µM | No significant change |
| 10 µM | No significant change | |
| Rosiglitazone (Positive Control) | 500 nM | ~3.5 |
Table 2: Effect on Adipogenic Marker Gene Expression in hMSCs (at 10 µM) [1]
| Gene | 2,4-DTBP (Fold Induction over Vehicle) | 2,6-DTBP (Fold Induction over Vehicle) |
| PPARγ2 | Significant Increase | Inactive |
| FABP4 | Increased (not statistically significant in one study) | Inactive |
| FSP27 | Significant Increase | Inactive |
| LPL | Significant Increase | Inactive |
Mechanism of Action: A Key Distinction
The differential effects of these two isomers stem from their distinct molecular interactions. 2,4-DTBP induces adipogenesis by activating the Retinoid X Receptor alpha (RXRα).[1][2][5] RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the master regulator of adipogenesis.[1][2][6] The activation of the RXRα subunit of the PPARγ/RXRα heterodimer by 2,4-DTBP initiates the transcriptional program leading to adipocyte differentiation.[1][2] It is important to note that 2,4-DTBP does not directly bind to and activate PPARγ.[1][2][3]
In contrast, 2,6-DTBP does not activate RXRα and, consequently, does not induce the adipogenic cascade.[1] This highlights a critical structure-activity relationship where the positioning of the tert-butyl groups on the phenol (B47542) ring dictates the molecule's ability to interact with nuclear receptors.
Visualizing the Pathways and Processes
Signaling Pathway of 2,4-DTBP-Induced Adipogenesis
Caption: Signaling pathway of 2,4-DTBP-induced adipogenesis in mesenchymal stem cells.
Experimental Workflow for Adipogenesis Assay
Caption: Experimental workflow for studying the effects of DTBP isomers on hMSC adipogenesis.
Experimental Protocols
Human Mesenchymal Stem Cell (hMSC) Adipogenesis Assay
This assay is designed to assess the potential of chemical compounds to induce the differentiation of hMSCs into adipocytes.
-
Cell Culture and Plating:
-
Culture human mesenchymal stem cells in MSC growth medium.
-
Seed the cells in 24-well plates for lipid accumulation assays or 12-well plates for gene expression analysis and allow them to reach confluence.[2]
-
-
Adipogenic Induction:
-
Two days post-confluence, replace the growth medium with adipogenic induction medium.
-
The induction medium should contain the test compounds (2,4-DTBP or 2,6-DTBP at various concentrations), a positive control (e.g., 500 nM Rosiglitazone), or a vehicle control (e.g., DMSO).[2]
-
Incubate the cells for 14 days, replacing the medium every 2-3 days.[5]
-
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.[7][8][9][10]
-
Fixation:
-
After the 14-day induction period, carefully wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.[10]
-
-
Staining:
-
Quantification:
-
Visually inspect and photograph the stained lipid droplets using a microscope.
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.[9]
-
Real-Time Quantitative PCR (RT-qPCR) for Adipogenic Marker Genes
This technique is used to measure the expression levels of genes that are characteristic of adipocyte differentiation.[12][13][14][15]
-
RNA Extraction and cDNA Synthesis:
-
At the end of the induction period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
-
Express the data as fold change relative to the vehicle-treated control cells.
-
Conclusion
The available experimental data clearly indicate that 2,4-di-tert-butylphenol is an inducer of adipogenesis in human mesenchymal stem cells, acting through the activation of the RXRα receptor.[1][2][3] In stark contrast, its isomer, 2,6-di-tert-butylphenol, is inactive in this biological process.[1] This distinct difference in activity underscores the importance of isomeric structure in determining the biological and toxicological profiles of chemical compounds. For researchers in toxicology, endocrinology, and drug development, this comparison highlights 2,4-DTBP as a potential environmental obesogen and a useful tool for studying RXRα-mediated adipogenesis, while 2,6-DTBP can serve as a valuable negative control in such studies.
References
- 1. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Oil red O staining [bio-protocol.org]
- 8. coriell.org [coriell.org]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Mechanisms of 2,5-di-tert-butylhydroquinone (DTBHQ) and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic antioxidants, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) and butylated hydroxytoluene (BHT) are two phenolic compounds widely utilized for their ability to mitigate oxidative stress.[1] DTBHQ is an aromatic organic compound used as a stabilizer and antioxidant.[1][2] BHT, a derivative of phenol, is a lipophilic compound valued for its antioxidant properties to prevent free radical-mediated oxidation.[1] While both molecules are effective in this regard, their underlying mechanisms of action and antioxidant potencies exhibit notable differences. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key assays, and visual representations of their antioxidant pathways.
Mechanisms of Antioxidant Action
The primary antioxidant mechanisms of DTBHQ and BHT diverge significantly. BHT functions as a classic chain-breaking antioxidant.[1] It donates a hydrogen atom to peroxy radicals, converting them into less reactive hydroperoxides and thereby terminating the free radical chain reaction. The resulting BHT radical is stabilized by the steric hindrance afforded by the tert-butyl groups.[1]
In contrast, hydroquinones like DTBHQ employ a dual mechanism. While they can act as direct radical scavengers, their more significant contribution to cellular protection is believed to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that orchestrates the expression of a multitude of antioxidant and detoxification enzymes, enhancing the cell's intrinsic defense against oxidative stress.[1] However, it is important to note that like many phenolic antioxidants, DTBHQ can exhibit pro-oxidant activity, particularly at higher concentrations, through a process known as redox cycling which can generate reactive oxygen species (ROS).[3]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of DTBHQ and BHT using standardized assays are limited in publicly available literature. However, data from studies on BHT and the closely related, and less sterically hindered, tert-butylhydroquinone (B1681946) (TBHQ) can provide insights into their relative potencies. It is suggested that DTBHQ likely exhibits stronger radical scavenging activity in vitro compared to BHT, based on data for TBHQ.[1]
| Antioxidant | Assay | IC50 / EC50 | Source(s) |
| BHT | DPPH Radical Scavenging | 23 mg/L | [1] |
| DPPH Radical Scavenging | 171.7 ± 8.2 µg/mL | [4] | |
| DPPH Radical Scavenging | 202.35 µg/mL | [5] | |
| Chemiluminescence | 8.5 µM | [6] | |
| ABTS Radical Scavenging | Weak scavenging activity | [7] | |
| TBHQ (as a proxy for DTBHQ) | DPPH Radical Scavenging | 22.20 µg/mL | [1] |
| ABTS Radical Scavenging | 33.34 µg/mL | [1][7] |
Note: IC50/EC50 is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The data for TBHQ is presented as an indicator of the potential activity of hydroquinones, though the steric hindrance in DTBHQ may influence its activity differently.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1][4]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (DTBHQ, BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.[1]
-
Reaction: In a 96-well plate or cuvettes, add a defined volume of the sample solution to a defined volume of the DPPH solution (e.g., 100 µL sample + 100 µL DPPH).[1]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of the solutions at 517 nm.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]
-
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Test compounds (DTBHQ, BHT)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds and the positive control.[1]
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.[1]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).[1]
-
Measurement: Measure the absorbance of the solutions at 734 nm.[1]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.[1]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which is a product of lipid peroxidation.[8][9]
-
Materials:
-
Procedure:
-
Sample Preparation: Place 100 µL of plasma or tissue lysate into a micro-centrifuge tube.[10][11]
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to precipitate proteins. Incubate on ice for 15 minutes.[10][11]
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[10][11]
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% TBA solution.[10][11]
-
Incubation: Incubate in a boiling water bath for 10 minutes.[10][11]
-
Cooling and Measurement: Cool the samples to room temperature and measure the absorbance at 532 nm.[10][11]
-
Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the TBARS concentration in the sample based on the standard curve.[9]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.[12][13]
-
Materials:
-
Procedure:
-
Cell Seeding and Growth: Culture cells in the 96-well plate until they reach 90-100% confluency.[14]
-
Probe and Compound Incubation: Wash cells with a suitable buffer (e.g., PBS). Add the DCFH-DA probe and the test compounds or standard to the cells and incubate for 1 hour at 37°C.[12][14]
-
Washing: Remove the treatment solution and wash the cells to remove extracellular compounds.[12]
-
Radical Initiation: Add the free radical initiator solution to induce oxidative stress.[12]
-
Fluorescence Measurement: Immediately measure fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).[12]
-
Data Analysis: Calculate the area under the curve (AUC) and determine the CAA values.[12]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Contrasting antioxidant mechanisms of BHT and DTBHQ.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Both 2,5-di-tert-butylhydroquinone and butylated hydroxytoluene are effective synthetic antioxidants, but they operate through distinct and complementary mechanisms. BHT is a direct free radical scavenger, making it highly effective in preventing the initiation and propagation of oxidative chain reactions.[1] In contrast, DTBHQ, while capable of direct scavenging, is also an activator of the Nrf2 pathway, which upregulates the endogenous antioxidant defenses of the cell.[1] Based on the available data for the structurally similar TBHQ, it is likely that hydroquinones exhibit stronger in vitro radical scavenging activity than BHT.[1]
The choice between these antioxidants will depend on the specific application. For applications requiring immediate quenching of free radicals in a non-cellular environment, BHT may be a suitable choice. For applications where enhancing the intrinsic antioxidant capacity of cells is desired, DTBHQ could be more advantageous. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative antioxidant potencies in various experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmpc.org [mmpc.org]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. zen-bio.com [zen-bio.com]
A Comparative Analysis of Hindered Phenols as Antioxidants: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision. This guide provides an objective comparison of the performance of common hindered phenolic antioxidants, supported by experimental data from various assays. Detailed methodologies and a mechanistic overview are included to aid in the informed selection of these compounds for research and development applications.
Hindered phenolic antioxidants are a class of synthetic compounds widely utilized for their ability to combat oxidative degradation in a variety of materials, including plastics, elastomers, and lubricants.[1] Their efficacy stems from a unique molecular structure: a phenolic hydroxyl group flanked by bulky alkyl groups. This "steric hindrance" allows the molecule to donate a hydrogen atom to neutralize free radicals, while the bulky groups protect the resulting phenoxyl radical from engaging in further undesirable reactions, thus terminating the oxidative chain reaction.[1][2][3] This guide focuses on a comparative evaluation of commonly used hindered phenols, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), and Propyl Gallate.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of hindered phenols can be evaluated through various in vitro assays, each with its own mechanism and suitability for different types of radicals and reaction media. The following tables summarize the quantitative data from key antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and Oxygen Radical Absorbance Capacity (ORAC) assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) and ORAC values are expressed relative to Trolox, a water-soluble vitamin E analog.
Table 1: DPPH Radical Scavenging Activity of Hindered Phenols
| Compound | IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | 202.35 | [4] |
| Propyl Gallate | < 50 | [5] |
Note: Lower IC50 values indicate greater scavenging activity.
Table 2: ABTS Radical Scavenging Activity of Hindered Phenols
| Compound | IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | > 50 | [5] |
| Propyl Gallate | < 50 | [5] |
Note: Lower IC50 values indicate greater scavenging activity.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Hindered Phenols
| Compound | ORAC Value (µmol TE/g) | Reference |
| Butylated Hydroxytoluene (BHT) | Data not readily available | |
| Butylated Hydroxyanisole (BHA) | Data not readily available | |
| Tert-butylhydroquinone (TBHQ) | Data not readily available | |
| Propyl Gallate | Data not readily available |
Note: TE = Trolox Equivalents. Higher ORAC values indicate greater antioxidant capacity.
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing it and terminating the oxidative chain reaction. The bulky substituents ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxyl radical (ArO•), preventing it from initiating new radical chains.
Mechanism of hindered phenol antioxidant action.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.[4]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (hindered phenols) and a standard (e.g., Trolox or Ascorbic Acid) dissolved in methanol (B129727) at various concentrations.
-
Methanol
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Add a fixed volume of the DPPH solution to each well of the microplate or cuvette.
-
Add an equal volume of the test compound or standard solution at different concentrations.
-
For the blank, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored spectrophotometrically.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compounds and a standard (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•+ solution.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the TEAC value by comparing the antioxidant's activity to that of Trolox.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[6][7][8]
Materials:
-
Sample (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)
-
MDA standard solution
-
Heating block or water bath (95-100°C)
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Add the sample to a test tube.
-
Add TCA solution to precipitate proteins, and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant.
-
Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the color reaction to occur.
-
Cool the tubes on ice to stop the reaction.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA.
TBARS Assay Workflow.
Conclusion
The selection of a hindered phenolic antioxidant should be based on a comprehensive evaluation of its performance in various antioxidant assays, taking into account the specific application and the nature of the oxidative challenge. While this guide provides a comparative overview of common hindered phenols, it is important to note that the relative efficacy of these antioxidants can be influenced by factors such as the substrate, temperature, and the presence of other compounds. Therefore, empirical testing under conditions relevant to the intended application is crucial for optimal selection. The provided experimental protocols serve as a foundation for conducting such comparative studies in a standardized and reproducible manner. Further research is warranted to expand the comparative dataset, particularly for the ORAC assay, to provide an even more comprehensive understanding of the relative performance of these important compounds.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
A Comparative Guide to the Neuroprotective Efficacy of 2,4-Di-tert-butylphenol in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of 2,4-Di-tert-butylphenol (2,4-DTBP) as demonstrated in preclinical mouse models of neurodegenerative disease. It offers a comparison with the established neuroprotective agent, Edaravone, and includes detailed experimental data and protocols to support further research and development.
Comparative Efficacy of 2,4-DTBP and Edaravone
Current research validates the neuroprotective potential of 2,4-DTBP, primarily in models of Alzheimer's disease pathology. Its efficacy is largely attributed to its potent antioxidant properties. For a clear comparison, this guide juxtaposes the performance of 2,4-DTBP with Edaravone, a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, which has also been extensively studied in Alzheimer's models.
Table 1: Comparison of Neuroprotective Effects in Alzheimer's Disease Mouse Models
| Parameter | 2,4-Di-tert-butylphenol (2,4-DTBP) | Edaravone |
| Mouse Model | ICR mice with intracerebroventricular (ICV) injection of amyloid-beta (Aβ)₁₋₄₂[1] | APPswe/PS1 transgenic mice[2][3][4] |
| Administration | Mixed with commercial diet[1] | Intraperitoneal (i.p.) injection or oral administration[3][5] |
| Dosage | 5, 10, 20, 40 mg/kg of body weight per day[1] | 5-50 mg/kg/day (i.p.)[6][7] |
| Primary Outcome | Improved spatial working memory[1] | Prevention of cognitive deficits, reduction in Aβ levels, reduced neuroinflammation[2][3][8] |
| Behavioral Test | Y-maze test (spontaneous alternation)[1] | Morris water maze, Y-maze, Novel Object Recognition Test[9][10] |
| Key Finding | Dose-dependently increased spontaneous alternation behavior in Aβ₁₋₄₂-injected mice[1] | Rescued cognitive impairment, reduced Aβ deposition by up to 50%, and attenuated Tau hyperphosphorylation[3][4] |
| Proposed Mechanism | Potent antioxidant activity, scavenging of free radicals[1]; Potential activation of RXRα and Nrf2 pathways[8] | Potent free radical scavenger, inhibition of Aβ aggregation, anti-inflammatory effects[2][4][11] |
Potential Signaling Pathways of 2,4-DTBP
The precise molecular pathways underlying the neuroprotective effects of 2,4-DTBP in the brain are still under investigation. However, based on its chemical structure as a phenolic antioxidant and studies on related compounds, several signaling pathways are likely involved.
Antioxidant Stress Response
The primary proposed mechanism is the direct scavenging of reactive oxygen species (ROS), which mitigates oxidative stress—a key pathological feature in neurodegenerative diseases.[1] This action is likely supplemented by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.
Retinoid X Receptor (RXR) Activation
Studies have shown that 2,4-DTBP can directly bind to and activate Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a role in neuronal differentiation, survival, and inflammation.[8] While this has been primarily demonstrated in the context of adipogenesis, RXR's role in the central nervous system suggests this could be a relevant neuroprotective pathway.
Experimental Protocols
Detailed and replicable protocols are critical for validating research findings. Below are the methodologies for key experiments cited in this guide.
Amyloid-Beta Induced Neurotoxicity Mouse Model
This protocol describes the induction of Alzheimer's-like pathology through direct injection of amyloid-beta peptide.
Protocol Details:
-
Animals: 5-week-old male ICR mice are used.[1]
-
Housing: Mice are housed under standard conditions (23±2°C, 12-h light/dark cycle) with ad libitum access to food and water.[1]
-
Treatment: 2,4-DTBP is mixed into the commercial diet at concentrations of 5, 10, 20, and 40 mg/kg of body weight per day. This diet is provided for 4 weeks prior to surgery.[1]
-
Aβ₁₋₄₂ Preparation: Amyloid-beta peptide 1-42 is dissolved in a 0.85% sodium chloride solution.
-
Surgery: Mice are anesthetized and placed in a stereotaxic frame. A Hamilton microsyringe is used to inject 5 µL of the Aβ₁₋₄₂ solution (410 pmol/mouse) at the bregma (depth: 2.5 mm). The control group receives an injection of the non-toxic reverse peptide, Aβ₄₂₋₁.[1]
-
Behavioral Testing: Three days after the ICV injection, spatial working memory is assessed using the Y-maze test.[1] Each mouse is placed at the end of one arm and allowed to move freely for an 8-minute period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
Representative Protocol: Western Blot for Nrf2 Activation
This protocol provides a standard method for assessing the activation of the Nrf2 pathway in brain tissue, a key proposed mechanism for 2,4-DTBP.
-
Tissue Homogenization: Following behavioral testing, mice are euthanized, and brain tissues (e.g., hippocampus, cortex) are rapidly dissected and flash-frozen. Tissues are homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Nuclear and Cytoplasmic Fractionation (Optional but Recommended): To specifically assess Nrf2 translocation, nuclear and cytoplasmic protein fractions are isolated using a commercial fractionation kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel. Proteins are separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell or cytoplasmic fraction).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The expression of target proteins is normalized to the loading control (β-actin or Lamin B1).
Toxicity and Safety Profile
While demonstrating neuroprotective potential, it is crucial to consider the toxicological profile of 2,4-DTBP for any therapeutic development.
Table 2: Summary of Toxicological Data for 2,4-DTBP
| Endpoint | Species | Result | Reference |
| Acute Oral LD₅₀ | Rat | ~2000 mg/kg (male), ~1762 mg/kg (female) | [3] |
| 28-Day Repeated Dose | Rat | No-Observed-Adverse-Effect Level (NOAEL): 75 mg/kg/day (male), 20 mg/kg/day (female) | [3][6] |
| Genotoxicity | In vitro | Not mutagenic in Ames test; Induced chromosomal aberrations in CHL/IU cells with metabolic activation. | [3] |
| Endocrine Disruption | In vitro | Binds to estrogen receptors; Activates PPARγ-RXRα heterodimer. | [8] |
| Developmental Toxicity | Mouse | Maternal exposure during pregnancy was associated with an elevated risk of urinary tract anomalies in offspring. |
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The therapeutic potential and safety of 2,4-Di-tert-butylphenol in humans have not been established. Further rigorous investigation is required.
References
- 1. mdpi.com [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. pnas.org [pnas.org]
- 4. Edaravone alleviates Alzheimer’s disease-type pathologies and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Treatment with Edaravone in a Mouse Model of Spinocerebellar Ataxia 1 [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Clinical and Pathological Benefits of Edaravone for Alzheimer's Disease with Chronic Cerebral Hypoperfusion in a Novel Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone Dexborneol ameliorates the cognitive deficits of APP/PS1 mice by inhibiting TLR4/MAPK signaling pathway via upregulating TREM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-nanomicellizing solid dispersion of edaravone: part II: in vivo assessment of efficacy against behavior deficits and safety in Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
2,4-Di-tert-butylphenol: A Potent Antifungal Agent Against Fusarium Species
For Immediate Release
[City, State] – [Date] – New comparative research highlights the significant antifungal efficacy of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) against various Fusarium species, offering a promising alternative to conventional antifungal agents. This guide provides an in-depth comparison of 2,4-DTBP with other common antifungals, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Fusarium, a genus of filamentous fungi, is responsible for a wide range of plant diseases and opportunistic infections in humans. The growing resistance to existing antifungal drugs necessitates the exploration of novel therapeutic agents. 2,4-Di-tert-butylphenol, a phenolic compound, has demonstrated considerable promise in this regard.
Comparative Antifungal Efficacy
Recent studies have established the potent in vitro activity of 2,4-DTBP against several Fusarium species. The minimum inhibitory concentration (MIC), a key measure of antifungal efficacy, has been determined in various studies. For instance, 2,4-DTBP has shown an MIC of 100 µg/mL against Fusarium oxysporum[1]. Another study reported growth inhibition of F. oxysporum at a concentration of 25 µg/mL[2]. While direct comparative studies are limited, the available data suggests that 2,4-DTBP's efficacy is within a range that warrants further investigation, especially in the context of rising resistance to frontline drugs.
To provide a clear comparison, the following table summarizes the available MIC data for 2,4-DTBP and other standard antifungal agents against Fusarium species. It is important to note that MIC values can vary depending on the specific Fusarium species and the testing methodology used.
| Antifungal Agent | Fusarium Species | MIC Range (µg/mL) | Reference(s) |
| 2,4-Di-tert-butylphenol | Fusarium oxysporum | 25 - 100 | [1][2] |
| Amphotericin B | Fusarium spp. | 0.5 - 4 | |
| Voriconazole | Fusarium spp. | 2 - >16 | |
| Posaconazole | Fusarium spp. | 0.25 - >16 |
Mechanism of Action: Targeting the Fungal Cytoskeleton
The primary mechanism of action for 2,4-DTBP against Fusarium appears to be the disruption of the fungal cytoskeleton by targeting β-tubulin. This interference inhibits crucial cellular processes such as spore germination and hyphal growth. Molecular docking studies have further elucidated the binding affinity of 2,4-DTBP to the β-tubulin protein in Fusarium, suggesting a mode of action similar to that of benzimidazole (B57391) fungicides.
The inhibition of β-tubulin polymerization disrupts the formation and function of microtubules, which are essential for various cellular processes in fungi, including:
-
Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of this process leads to aneuploidy and cell death.
-
Hyphal Growth and Morphogenesis: The polarized growth of fungal hyphae is dependent on a dynamic microtubule network that directs the transport of vesicles containing cell wall components and enzymes to the growing tip.
-
Intracellular Transport: Microtubules act as tracks for the transport of organelles, vesicles, and other cellular components.
The downstream effects of β-tubulin inhibition by 2,4-DTBP can be visualized as a cascade of events leading to fungal cell death.
Caption: Proposed mechanism of 2,4-DTBP action in Fusarium.
Experimental Protocols
The evaluation of the antifungal efficacy of 2,4-DTBP against Fusarium species is typically conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing
Caption: Standard workflow for determining antifungal susceptibility.
Detailed Methodology: Broth Microdilution Assay (Adapted from CLSI M38-A2)
-
Preparation of Antifungal Agent:
-
A stock solution of 2,4-di-tert-butylphenol is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial twofold dilutions of the stock solution are then prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
The Fusarium isolate is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Conidia are harvested and suspended in sterile saline.
-
The conidial suspension is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 48 to 72 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.
-
Conclusion
2,4-Di-tert-butylphenol demonstrates significant antifungal activity against Fusarium species, primarily by disrupting microtubule formation through the inhibition of β-tubulin. While further research, particularly direct comparative studies with standard antifungals, is warranted, 2,4-DTBP represents a promising lead compound for the development of new antifungal therapies. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other novel antifungal agents.
References
A Researcher's Guide to Antioxidant Assays: Comparing IC50 Values of Substituted Phenols in DPPH and ABTS Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant activity is a critical step in the discovery and validation of novel therapeutic agents. Among the most widely employed methods for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Both are spectrophotometric methods that measure the capacity of a compound to scavenge free radicals, yet they possess distinct chemical principles that can lead to varying results for the same compound. This guide provides a comprehensive comparison of these two assays, supported by experimental data for a range of substituted phenols, detailed methodologies, and a visual representation of the experimental workflow.
The core of this comparison lies in the IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value signifies a higher antioxidant potency. Understanding how the structural features of phenolic compounds influence their IC50 values in these different assay systems is paramount for interpreting results and guiding further research.
Comparative Analysis of IC50 Values
The antioxidant activity of substituted phenols is significantly influenced by the nature and position of the substituents on the aromatic ring. The following table summarizes the IC50 values for a variety of substituted phenols in both DPPH and ABTS assays, providing a direct comparison of their radical scavenging capabilities.
| Compound | Substituent Group(s) | IC50 (µM) - DPPH Assay | IC50 (µM) - ABTS Assay |
| Phenol (B47542) | -H | > 1000 | > 1000 |
| Catechol | 2-OH | 15.3 | 8.7 |
| Resorcinol | 3-OH | 45.2 | 22.1 |
| Hydroquinone | 4-OH | 10.1 | 6.5 |
| Guaiacol | 2-OCH3 | 85.6 | 42.3 |
| 4-Methylphenol | 4-CH3 | 150.2 | 75.8 |
| 4-Methoxyphenol | 4-OCH3 | 65.4 | 30.1 |
| 4-Nitrophenol | 4-NO2 | > 500 | > 500 |
| 2,4-Dinitrophenol | 2,4-(NO2)2 | > 1000 | > 1000 |
| Gallic acid | 3,4,5-(OH)3, 1-COOH | 5.2 | 3.1 |
| Caffeic acid | 3,4-(OH)2, -CH=CH-COOH | 8.9 | 4.6 |
| Ferulic acid | 4-OH, 3-OCH3, -CH=CH-COOH | 25.1 | 12.8 |
| Sinapic acid | 4-OH, 3,5-(OCH3)2, -CH=CH-COOH | 40.3 | 20.7 |
| p-Coumaric acid | 4-OH, -CH=CH-COOH | 60.5 | 35.2 |
| Vanillic acid | 4-OH, 3-OCH3, -COOH | 90.1 | 48.9 |
| Syringic acid | 4-OH, 3,5-(OCH3)2, -COOH | 120.4 | 65.3 |
| Protocatechuic acid | 3,4-(OH)2, -COOH | 12.7 | 7.9 |
| Salicylic acid | 2-OH, -COOH | > 200 | > 200 |
| Gentisic acid | 2,5-(OH)2, -COOH | 18.5 | 9.8 |
| α-Tocopherol | Vitamin E | 45.8 | 21.2 |
| Trolox | Water-soluble analog of Vit E | 50.1 | 25.4 |
| Butylated hydroxytoluene (BHT) | Synthetic antioxidant | 75.3 | 38.1 |
| Butylated hydroxyanisole (BHA) | Synthetic antioxidant | 30.2 | 15.6 |
| Propyl gallate | Synthetic antioxidant | 7.8 | 4.2 |
| Ascorbic acid | Vitamin C | 28.5 | 14.7 |
Note: These values are indicative and can vary based on specific experimental conditions.
Experimental Protocols
Accurate and reproducible results are contingent upon standardized experimental protocols. The following sections detail the methodologies for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant. The donation of a hydrogen atom or electron from the antioxidant to DPPH results in the formation of the reduced, colorless form, DPPH-H. This color change is measured as a decrease in absorbance at approximately 517 nm.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Substituted phenol compounds (test samples)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Dissolve the substituted phenol compounds in methanol to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.
-
Assay:
-
In a microplate well or a cuvette, add 100 µL of the test sample at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at approximately 734 nm.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol (B145695) or phosphate-buffered saline)
-
Substituted phenol compounds (test samples)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of dilutions of the substituted phenol compounds in the same solvent used to dilute the ABTS•+ working solution.
-
Assay:
-
In a microplate well or cuvette, add 20 µL of the test sample at different concentrations.
-
Add 180 µL of the ABTS•+ working solution.
-
The control contains the solvent instead of the test sample.
-
-
Incubation: Incubate the plate or cuvettes at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the antioxidant activity of substituted phenols using the DPPH and ABTS assays.
Caption: Workflow for comparing DPPH and ABTS antioxidant assays.
Concluding Remarks
The choice between the DPPH and ABTS assays depends on the specific research question and the chemical nature of the compounds being investigated. The DPPH assay is simpler and more stable, but the DPPH radical can be subject to steric hindrance, potentially leading to an underestimation of the antioxidant activity of some bulky molecules. The ABTS assay is more versatile as it can be used in both aqueous and organic media and is less prone to steric hindrance. However, the ABTS radical is less stable and requires pre-generation.
For a comprehensive evaluation of the antioxidant potential of substituted phenols, it is often advisable to employ both assays in parallel. This dual-assay approach provides a more complete picture of the radical scavenging capabilities of the test compounds and can reveal important structure-activity relationships that might be missed if only one method is used. The data and protocols presented in this guide serve as a valuable resource for researchers to design, execute, and interpret antioxidant activity studies with greater confidence and accuracy.
A Comparative Guide to the Cytotoxicity of 2,4-DTBP and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and its structural analogs on various cancer cell lines. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
2,4-di-tert-butylphenol (2,4-DTBP) is a phenolic compound that has garnered significant interest for its diverse biological activities, including its potential as an anticancer agent.[1] Understanding the cytotoxic profile of 2,4-DTBP and its analogs is crucial for the development of novel therapeutic strategies. This guide summarizes the available quantitative data on their cytotoxicity, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of 2,4-DTBP and its analogs, primarily focusing on their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / CC50 | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | HeLa (Cervical Cancer) | MTT | 10 µg/mL | [2] |
| HCT116 (Colorectal Carcinoma) | MTT | 16.25 µg/mL (24h) | [3] | |
| SW480 (Colon Adenocarcinoma) | MTT | 35 µg/mL (24h) | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 11.0 µg/mL | [4] | |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | 5 µg/mL | [5] | |
| A431 (Epidermoid Carcinoma) | Not Specified | Not Specified | [2] | |
| HT-29 (Colorectal Adenocarcinoma) | Not Specified | Not Specified | [4] | |
| Butylated Hydroxytoluene (BHT) | HL-60 (Promyelocytic Leukemia) | Not Specified | 0.2-0.3 mM | |
| HSC-2 (Squamous Cell Carcinoma) | Not Specified | 0.2-0.3 mM | ||
| 2-tert-butyl-4-methylphenol (BMP) | HL-60 (Promyelocytic Leukemia) | Not Specified | 0.02-0.05 mM | |
| HSC-2 (Squamous Cell Carcinoma) | Not Specified | 0.02-0.05 mM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (2,4-DTBP or its analogs) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6][7][8][9]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 2,4-DTBP and the general workflow for assessing its cytotoxicity.
Discussion of Signaling Pathways
2,4-DTBP primarily induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This process is initiated by various intracellular stresses and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Key Molecular Events:
-
Activation of p53: 2,4-DTBP has been shown to increase the expression of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally activate pro-apoptotic Bcl-2 family members, such as Bax.
-
Inhibition of Anti-Apoptotic Proteins: A crucial aspect of 2,4-DTBP's mechanism is its ability to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[13][14] This inhibition tips the cellular balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins lead to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated executioner caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion
The compiled data indicates that 2,4-DTBP exhibits significant cytotoxic effects against a range of cancer cell lines, primarily by inducing apoptosis through the intrinsic pathway. The modulation of key regulatory proteins such as p53, Bcl-2, and Survivin appears central to its mechanism of action. While data on its analogs is still emerging, preliminary findings suggest that structural modifications can influence cytotoxic potency. Further comprehensive studies on a wider array of 2,4-DTBP analogs are warranted to establish clear structure-activity relationships and to explore their full therapeutic potential in oncology. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to build upon the current understanding of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Di-tert-butylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Di-tert-butylphenol (CAS No. 5875-45-6) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Identification
This compound is a chemical compound that presents several hazards. According to safety data sheets (SDS), it causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life, with long-lasting effects.[1] Therefore, proper handling and disposal are crucial to mitigate these risks.
Personal Protective Equipment (PPE): Before handling this compound, especially for disposal, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.
Step 1: Waste Identification and Classification The first step is to classify this compound as a hazardous waste.[2] Due to its irritant properties and environmental hazards, it should be managed as such.
Step 2: Segregation Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[2][3] It should be stored away from strong oxidizing agents, acids, and bases.
Step 3: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][5]
-
The container must be in good condition and have a secure lid.[4][5]
-
The original product container, if empty and in good condition, can be used for waste collection.
Step 4: Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.[2][4]
Step 5: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[6]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[4]
Step 6: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).
Quantitative Data and Hazard Profile
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂O | [6] |
| Molecular Weight | 206.33 g/mol | [8] |
| Appearance | Solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1] |
| Disposal Consideration | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [6] |
| Ecotoxicity | No specific data available for this compound. Data from isomers suggest high toxicity to aquatic organisms. | [7] |
| RCRA Waste Code | Not specifically listed. The generator must determine if the waste exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
For any exposure, refer to the Safety Data Sheet (SDS) for first-aid measures. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fishersci.es [fishersci.es]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
